molecular formula C5H7BrN4O B1524372 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1228553-15-8

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

カタログ番号: B1524372
CAS番号: 1228553-15-8
分子量: 219.04 g/mol
InChIキー: AJWBHDINAPRNPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS 1228553-15-8) is a brominated triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly for the preparation of more complex molecules targeting various biological activities. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its wide range of bioactive properties . The structural features of this reagent, specifically the bromine atom and the carboxamide group, make it a valuable precursor for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize this compound to develop novel analogs for biological evaluation. The 1,2,4-triazole-3-thione derivatives, related to this core structure, have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects . Recent studies on similar N-aryl 1,2,4-triazole derivatives have also shown promising inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases . Handling Note: This product is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

特性

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWBHDINAPRNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219596
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228553-15-8
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide molecular weight and properties

Author: BenchChem Technical Support Team. Date: March 2026

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide: A Versatile Scaffold for Advanced Medicinal Chemistry and Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and success rate of lead optimization. As a Senior Application Scientist, I frequently leverage 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a highly privileged scaffold. This compound perfectly marries a reactive halogen center with a pharmacologically active 1,2,4-triazole core, enabling rapid late-stage functionalization. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating experimental workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Rationale

Before deploying a building block in a synthetic campaign, it is imperative to understand the causality behind its structural features. The properties of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide are summarized below:

PropertyValue
Chemical Name 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
CAS Number 1228553-15-8
Molecular Formula C5H7BrN4O
Molecular Weight 219.04 g/mol
Core Scaffold 1,2,4-triazole
Key Functionalities Aryl bromide, tertiary carboxamide, acidic triazole N-H

Structural Causality in Drug Design:

  • The N,N-Dimethylcarboxamide Motif: Primary amides are notorious for poor solubility and susceptibility to enzymatic hydrolysis by amidases in vivo. By utilizing an N,N-dimethylated amide, we eliminate a hydrogen-bond donor, thereby increasing lipophilicity (LogP) and membrane permeability, while simultaneously shielding the carbonyl carbon from nucleophilic enzymatic attack.

  • The 1,2,4-Triazole Core: This ring system acts as a rigid, metabolically stable bioisostere for amide and ester bonds. It possesses both hydrogen-bond donor and acceptor capabilities, allowing it to anchor tightly into target protein pockets (1)[1].

  • The C3-Bromine Atom: The bromine atom serves as an orthogonal reactive handle. Because the 1,2,4-triazole ring is electron-deficient, the C-Br bond is highly primed for oxidative addition by transition metals, making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Mechanistic Utility in Drug Discovery

The true value of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide lies in its ability to generate high-affinity ligands for complex biological targets.

Kinase Inhibition (e.g., RIPK1) 1,2,4-triazole derivatives are heavily featured in modern kinase inhibitors. For instance, the clinical candidate GSK2982772, an inhibitor of Receptor Interacting Protein 1 (RIPK1) kinase used for inflammatory diseases, utilizes a substituted triazole-carboxamide core (2)[2]. The nitrogen atoms of the triazole coordinate precisely with the hinge region of the kinase, while the carboxamide directs functional groups into the adjacent hydrophobic pocket to achieve exquisite selectivity.

Epigenetic Modulation (e.g., HDAC6) Beyond kinases, triazole-capped structures have been successfully optimized as Histone Deacetylase 6 (HDAC6) inhibitors for anti-cancer therapeutics, where the triazole acts as a surface recognition cap that interacts with the rim of the HDAC catalytic tunnel (3)[3].

G TNF TNF-alpha Signal TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Target) TNFR1->RIPK1 Complex Necrosome Complex RIPK1->Complex Apoptosis Inflammation / Necroptosis Complex->Apoptosis Inhibitor Triazole Inhibitor Inhibitor->RIPK1 Kinase Blockade

Fig 1. Modulation of the RIPK1 inflammatory signaling pathway by triazole-based inhibitors.

Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol

To demonstrate the practical utility of this building block, I have outlined a robust, self-validating protocol for the late-stage functionalization of the triazole core via Suzuki-Miyaura cross-coupling.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle. This is critical because electron-deficient heteroaryls (like the triazole) undergo rapid oxidative addition but sluggish reductive elimination. The large bite angle forces the intermediate complexes into a geometry that accelerates reductive elimination.

  • Base (K₂CO₃): A mild, inorganic base is chosen to efficiently activate the boronic acid into a reactive boronate complex without deprotonating or degrading the sensitive triazole N-H core.

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane ensures the solubility of the organic substrates, while water is essential to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add the Dioxane/H₂O (4:1) solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Logic: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90°C for 12 hours.

  • Self-Validating QA/QC (Isotope Tracking): Monitor the reaction via LC-MS. Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Therefore, the starting material will exhibit a distinct M and M+2 doublet at m/z 219 and 221 (4)[4]. The protocol is self-validating: the complete disappearance of this isotopic doublet and the emergence of a singular product mass peak unequivocally confirms total conversion.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify the concentrated crude via reverse-phase preparative HPLC.

G A Triazole-5-carboxamide (Starting Material) C Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O A->C B Aryl Boronic Acid (Coupling Partner) B->C D Functionalized Triazole Product C->D Suzuki Coupling E LC-MS Validation (Isotope Tracking) D->E QA/QC

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow for triazole functionalization.

Sources

1H and 13C NMR Spectral Analysis of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted heterocycles requires a rigorous understanding of molecular dynamics, electronic effects, and tautomeric equilibria. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors[1] and novel antifungal agents, such as enfumafungin derivatives[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignments. This guide deconstructs the causality behind the Nuclear Magnetic Resonance (NMR) spectral features of this compound, providing drug development professionals with a self-validating framework for structural confirmation.

Molecular Architecture & Mechanistic NMR Principles

To accurately interpret the 1 H and 13 C NMR spectra of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, three primary stereoelectronic phenomena must be accounted for:

  • Annular Tautomerism: 1,2,4-triazoles exist in a dynamic equilibrium of 1H, 2H, and 4H tautomers. While the 1H-tautomer is standardly drawn, rapid proton exchange at room temperature often results in a time-averaged spectrum or significant peak broadening for the N-H proton[3]. Solid-state and low-temperature solution NMR studies confirm that the 3-halo-1H-1,2,4-triazole form is thermodynamically favored[4].

  • Amide Bond Restricted Rotation: The lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl π -system. This resonance imparts partial double-bond character to the C–N bond, raising the rotational energy barrier. Because the NMR timescale is faster than this rotation at ambient temperature, the two methyl groups of the N,N-dimethyl moiety are rendered chemically and magnetically non-equivalent.

  • The Heavy Atom Effect: The bromine atom at the C3 position exerts a unique electronic influence. While halogens are generally electron-withdrawing (inductive deshielding), the large, polarizable electron cloud of bromine introduces a diamagnetic shielding effect—known as the "heavy atom effect"—which shifts the adjacent 13 C resonance upfield relative to lighter halogens.

Spectral Data Presentation

The following tables summarize the quantitative NMR data acquired in DMSO- d6​ . DMSO is specifically chosen as the solvent because its aprotic nature slows down the chemical exchange of the triazole N-H proton, allowing it to be observed, whereas protic solvents like CD 3​ OD would cause the peak to disappear due to deuterium exchange.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~14.50 Broad Singlet (br s)1HTriazole N-HHighly deshielded by the aromatic ring current and adjacent electronegative nitrogens. Broadened by the quadrupolar relaxation of 14 N and intermediate chemical exchange rates.
~3.35 Singlet (s)3H-N(CH 3​ ) 2​ (anti)Deshielded methyl group due to the restricted rotation of the amide C-N bond, placing it in the deshielding cone of the carbonyl group.
~3.05 Singlet (s)3H-N(CH 3​ ) 2​ (syn)Relatively shielded methyl group fixed in the syn position due to the high rotational energy barrier.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
~158.5 QuaternaryAmide C=OHighly deshielded sp2 hybridized carbonyl carbon.
~151.0 QuaternaryTriazole C5Deshielded by the two adjacent ring nitrogens and the electron-withdrawing inductive effect of the attached carboxamide group.
~139.5 QuaternaryTriazole C3 (C-Br)Diamagnetic shielding (heavy atom effect) of the bromine atom pushes this resonance slightly upfield compared to an unsubstituted triazole carbon.
~39.0 Primary-N(CH 3​ ) 2​ Distinct carbon environment due to amide bond resonance.
~35.5 Primary-N(CH 3​ ) 2​ Distinct carbon environment due to amide bond resonance.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol integrates self-validating checkpoints. If a checkpoint fails, the acquisition must be halted and parameters recalibrated.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in DMSO-d6) Validation1 Validation: Liquid Height 4-5 cm SamplePrep->Validation1 Acquisition1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Validation1->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Validation1->Acquisition13C Validation2 Validation: TMS FWHM < 1.0 Hz Acquisition1H->Validation2 TautomerCheck Variable Temp (VT) NMR (Assess 1H/2H/4H Tautomerism) Validation2->TautomerCheck Broad NH observed DataProcessing Fourier Transform & Phase Correction Validation2->DataProcessing Acquisition13C->DataProcessing TautomerCheck->DataProcessing StructuralEluc Structural Elucidation (Peak Assignment & Integration) DataProcessing->StructuralEluc

Workflow for self-validating NMR acquisition and tautomeric assessment.
Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is highly polar, disrupting intermolecular hydrogen bonds to ensure complete dissolution. Its aprotic nature prevents rapid chemical exchange, preserving the N-H signal.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

    • Validation Checkpoint: Ensure the solvent column height is exactly 4–5 cm. A shorter column will cause severe magnetic susceptibility distortions at the liquid-air interface, ruining the shim profile.

Phase 2: 1 H NMR Acquisition
  • Locking & Shimming: Insert the sample, lock onto the deuterium frequency of DMSO- d6​ , and shim the magnet (Z1–Z5) until the lock level is maximized.

    • Validation Checkpoint: Execute a preliminary scan. The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz. If broader, re-shim the magnet.

  • Parameter Setup: Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds.

    • Causality: A 2-second delay ensures complete T1​ longitudinal relaxation for the methyl protons, guaranteeing that the integration ratio of the two N-methyl singlets is exactly 1:1.

Phase 3: 13 C NMR Acquisition
  • Parameter Setup: Switch to the 13 C channel. Set ns = 512 to 1024, d1 = 2.0 s, and enable 1 H broadband decoupling (e.g., WALTZ-16 sequence).

    • Causality: 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio. Quaternary carbons (C3, C5, and C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Hundreds of scans are required to build an adequate signal-to-noise (S/N) ratio for these specific nuclei.

  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transform to enhance the S/N ratio without sacrificing critical resolution.

    • Validation Checkpoint: Verify that the DMSO- d6​ solvent septet appears cleanly centered at 39.52 ppm.

References

  • US8188085B2 - Antifungal agents - Google Patents Source: Google Patents URL
  • Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL:[Link]

  • Tautomerism of halogenotriazoles (New J. Chem., 25, 1061-1068) Source: CSIC / New Journal of Chemistry URL:[Link]

Sources

The Privileged Pharmacophore: Mechanism of Action and Derivatization of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, the search for versatile, low-molecular-weight building blocks that offer orthogonal reactivity and high biological target affinity is paramount. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) has emerged as a highly privileged structural motif[1]. While primarily utilized as a chemical intermediate, its derivatives exhibit profound pharmacological properties, functioning as potent allosteric modulators of metabolic enzymes (such as Glycogen Phosphorylase) and as targeted covalent inhibitors in oncology[2][3].

This whitepaper dissects the molecular anatomy of this core scaffold, elucidates the causality behind its mechanism of action (MoA) in biological systems, and provides field-proven, self-validating protocols for its synthetic derivatization and kinetic evaluation.

Molecular Anatomy & Physicochemical Profiling

The pharmacological efficacy of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide derivatives is driven by three distinct sub-structural features, each contributing to target engagement and synthetic versatility:

  • The 1,2,4-Triazole Core: The amphoteric nature of the 1,2,4-triazole ring allows it to act simultaneously as a hydrogen bond donor and acceptor[4]. It frequently serves as a bioisostere for amide bonds or anomeric centers in carbohydrate-mimetic drugs, providing enhanced metabolic stability against hydrolytic cleavage[3][5].

  • The N,N-Dimethyl-5-carboxamide Motif: The tertiary amide at the 5-position serves a dual purpose. Synthetically, the N,N-dimethyl group restricts rotameric freedom, locking the carbonyl oxygen into a predictable vector. Biologically, it acts as a rigid hydrogen-bond acceptor (HBA) network that anchors the molecule within deep hydrophobic pockets (e.g., the catalytic β -cavity of Glycogen Phosphorylase)[3][6].

  • The 3-Bromo Substituent: The bromine atom is the linchpin of both the molecule's synthetic utility and its covalent MoA. The electron-withdrawing nature of the triazole ring activates the 3-bromo position for nucleophilic aromatic substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling[4][7]. In a biological context, the bromine atom can participate in non-covalent halogen bonding ( σ -hole interactions) with backbone carbonyls, or act as a latent electrophile for covalent binding with active-site cysteine residues[4].

Core Mechanism of Action (MoA)

Derivatives synthesized from this core operate via two primary pharmacological pathways depending on their peripheral functionalization:

Pathway A: Allosteric and Catalytic Inhibition (Metabolic Targets)

For targets like Glycogen Phosphorylase (GP)—a validated target for Type 2 Diabetes—triazole-5-carboxamide derivatives act as potent inhibitors[3]. The MoA relies on the triazole core mimicking the β -D-glucopyranosyl linkage. The N,N-dimethylcarboxamide moiety projects into the catalytic site, forming critical hydrogen bonds with active-site residues (e.g., Asn284 and His377 in GPb), while the functionalized N-aryl groups (synthesized via the 1H/2H nitrogen) occupy adjacent allosteric cavities, locking the enzyme in an inactive conformation[3][8].

Pathway B: Targeted Covalent Inhibition (Kinase Targets)

When the 3-bromo group is retained in the final drug candidate, it can function as a covalent warhead. Upon entry into a kinase ATP-binding pocket, a proximal nucleophilic cysteine residue attacks the electron-deficient 3-position of the triazole ring. The displacement of the bromide ion results in irreversible enzyme inactivation, a highly sought-after mechanism for overcoming acquired resistance in oncology[4][9].

MoA Substrate 3-Bromo-N,N-dimethyl- 1,2,4-triazole-5-carboxamide Hbond H-Bonding Network (N,N-dimethylcarboxamide) Substrate->Hbond Motif 1 Halogen Halogen Bonding / SNAr (3-Bromo Group) Substrate->Halogen Motif 2 Allosteric Non-Covalent Binding (GP Catalytic Site) Inhibition1 Enzyme Inhibition (Glycogen Phosphorylase) Allosteric->Inhibition1 Covalent Covalent Binding (Kinase Cys-Targeting) Inhibition2 Irreversible Inactivation (Targeted Kinase) Covalent->Inhibition2 Hbond->Allosteric Anchors in pocket Halogen->Allosteric Sigma-hole interaction Halogen->Covalent Nucleophilic attack

Caption: Dual mechanism of action: Allosteric modulation and covalent targeted inhibition.

Experimental Workflows & Protocols

To effectively utilize 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, researchers must master its functionalization. The following protocols detail the N-arylation of the triazole core and the subsequent self-validating kinetic assay used to evaluate target engagement.

Protocol 1: Chan-Evans-Lam (CEL) N-Arylation

This protocol describes the chemoselective N-arylation of the 1H-position using arylboronic acids, preserving the 3-bromo group for subsequent functionalization or covalent targeting[7][10].

Causality & Logic:

  • Cu(OAc)2​ (Catalyst): Coordinates the triazole nitrogen and the boronic acid to facilitate transmetalation[7].

  • DBU (Base): A non-nucleophilic base is required to deprotonate the triazole NH ( pKa​≈10 ) without displacing the 3-bromo group[7].

  • O2​ Atmosphere: Essential for reoxidizing the Cu(I) intermediate back to the active Cu(II)/Cu(III) species required for reductive elimination[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Desiccant: Add Cu(OAc)2​ (0.5 equiv) and freshly activated 4 Å molecular sieves (to absorb water generated during boronic acid trimerization).

  • Solvent & Base: Suspend the mixture in anhydrous Dichloromethane (DCM, 0.2 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) dropwise at room temperature[7].

  • Oxidation: Equip the flask with an O2​ balloon. Stir the reaction vigorously at room temperature for 10–12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, followed by brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Ethyl Acetate/Hexane gradient) to yield the N-arylated derivative.

Workflow Step1 1. Substrate Preparation Triazole + Arylboronic Acid Step2 2. Catalyst Addition Cu(OAc)2 + DBU in DCM Step1->Step2 Mix at RT Step3 3. Oxidation State Control O2 atmosphere + 4Å MS Step2->Step3 Add oxidant/desiccant Step4 4. Transmetalation & Reductive Elimination Step3->Step4 Stir 10-12h Step5 5. Product Isolation N-arylated Derivative Step4->Step5 Filtration & Chromatography

Caption: Step-by-step workflow for the Chan-Evans-Lam N-arylation of 1,2,4-triazoles.

Protocol 2: Self-Validating Kinetic Evaluation (Glycogen Phosphorylase Assay)

To validate the inhibitory potency of the synthesized derivatives, a continuous coupled-enzyme assay is employed. This system is "self-validating" because the readout (NADPH production) is directly stoichiometrically linked to the target enzyme's activity.

Causality & Logic: Glycogen Phosphorylase b (GPb) catalyzes the breakdown of glycogen into Glucose-1-Phosphate (G1P). Because G1P has no strong optical absorbance, coupling enzymes (Phosphoglucomutase and G6PDH) are added to convert G1P to 6-phosphogluconate, simultaneously reducing NADP+ to NADPH . The increase in absorbance at 340 nm is directly proportional to GPb activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2​ .

  • Reagent Mix: To a 96-well UV-transparent plate, add glycogen (2 mg/mL), AMP (1 mM), NADP+ (0.5 mM), phosphoglucomutase (2 U/mL), and glucose-6-phosphate dehydrogenase (G6PDH, 2 U/mL).

  • Inhibitor Addition: Add the synthesized triazole-5-carboxamide derivatives (serial dilutions from 100 μ M to 1 nM in DMSO; final DMSO concentration < 2%).

  • Initiation: Initiate the reaction by adding purified rabbit muscle GPb (rmGPb, 2 μ g/mL).

  • Readout: Monitor the absorbance at 340 nm continuously for 20 minutes at 30°C using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( v0​ ) and fit the data to a non-linear regression model (e.g., Michaelis-Menten competitive inhibition) to determine the IC50​ and Ki​ values.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The derivatization of the 3-bromo-1H-1,2,4-triazole core yields compounds with varying degrees of potency. Table 1 summarizes representative SAR data for N-arylated and functionalized derivatives against human breast cancer cell lines (MCF-7) and Glycogen Phosphorylase (rmGPb), demonstrating the broad therapeutic window of this scaffold[3][9].

Table 1: Representative SAR Profile of 1,2,4-Triazole-5-Carboxamide Derivatives

Compound Core MotifN-Substituent (1H/2H)3-Position SubstituentTarget AssayPotency ( IC50​ / Ki​ )Ref
Triazole-5-carboxamide β -D-glucopyranosylPhenylrmGPb (Enzyme) Ki​ = 1.0 μ M[3]
Triazole-5-carboxamide β -D-glucopyranosyl2-NaphthylrmGPb (Enzyme) Ki​ = 9.2 μ M[3]
Di-arylated Triazole4-Methoxyphenyl4-FluorophenylMCF-7 (Cellular) IC50​ = 12.4 μ M[9]
Di-arylated TriazoleBenzo[d][1,3]dioxol-5-yl4-ChlorophenylMCF-7 (Cellular) IC50​ = 4.8 μ M[9]
3-Bromo-Triazole CoreUnsubstitutedBromoMCF-7 (Cellular)> 100 μ M (Inactive)[9]

Analysis: The raw 3-bromo-triazole core is biologically inactive on its own. However, functionalization via CEL cross-coupling (introducing bulky aromatic groups) drastically improves target affinity, lowering IC50​ values into the low micromolar range[3][9].

Conclusion & Future Outlook

The 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide building block (CAS: 1228553-15-8) is far more than a simple chemical intermediate. By leveraging its orthogonal reactivity—specifically the SN​Ar /cross-coupling potential of the 3-bromo group and the structural rigidity of the N,N-dimethylcarboxamide motif—medicinal chemists can rapidly generate libraries of potent allosteric modulators and targeted covalent inhibitors. Future drug discovery campaigns will likely focus on utilizing the 3-bromo warhead for cysteine-directed covalent kinase inhibition, expanding the utility of this privileged pharmacophore in precision oncology.

References

  • NINGBO INNO PHARMCHEM - The Crucial Role of 3-Bromo-1H-1,2,4-triazole in Modern Pharmaceutical Synthesis Source: NBInno URL:[Link]

  • RSC Medicinal Chemistry - Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer Source: Royal Society of Chemistry (RSC) URL: [Link]

  • RRJournals - Nature, Spectroscopy Applications and Biological Activities of Triazoles Source: Research and Reviews Journals URL:[Link]

  • NIH/PMC - Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation Source: National Institutes of Health (NIH) URL:[Link]

  • ResearchGate - Computationally motivated synthesis and enzyme kinetic evaluation of N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides as glycogen phosphorylase inhibitors Source: ResearchGate URL: [Link]

  • ResearchGate - Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors Source: ResearchGate URL: [Link]

Sources

Technical Whitepaper & Safety Data Analysis: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the 1,2,4-triazole core serves as a privileged pharmacophore, frequently embedded in antiviral, antifungal, and antineoplastic agents. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) is a highly functionalized heterocyclic building block designed for advanced synthetic applications.

While standard Material Safety Data Sheets (MSDS) provide baseline hazard classifications, they often lack the mechanistic context required by application scientists. This whitepaper bridges the gap between static safety data and dynamic laboratory application. By analyzing the compound's physicochemical properties, toxicological mechanisms, and reactivity, we establish a self-validating framework for its safe integration into transition-metal-catalyzed workflows.

Physicochemical Profiling & Molecular Identity

The utility and hazard profile of this compound are intrinsically linked to its molecular architecture. The electron-withdrawing nature of both the triazole ring and the carboxamide group activates the C-Br bond, making it a prime candidate for oxidative addition in cross-coupling reactions, while simultaneously increasing its electrophilicity.

Quantitative Data Summary
PropertySpecification
Chemical Name 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
CAS Number 1228553-15-8 [1]
Molecular Formula C5H7BrN4O
Molecular Weight 219.05 g/mol [2]
MDL Number MFCD16618445 [2]
Physical State Solid (Off-white powder)
Primary Hazard Class Irritant (GHS Category 2) [2]

Hazard Assessment & Toxicological Mechanisms

Standard safety data classifies this compound under GHS as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (H335) [1].

Mechanistic Causality: The toxicological hazards of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide are a direct consequence of its synthetic utility. The highly activated C3 position on the triazole ring is susceptible to nucleophilic attack. Upon biological exposure, the compound can undergo nucleophilic aromatic substitution ( SN​Ar ) or alkylation-like reactions with biological nucleophiles—specifically, the thiol groups of cysteine residues in skin and respiratory proteins. This covalent protein modification is the primary mechanistic driver of its irritant and potential sensitizing properties.

Furthermore, recent quantum chemical studies on the dissociative electron attachment (DEA) of bromotriazoles reveal that the position of the hydrogen atom on the triazole ring significantly influences the lability of the C-Br bond [3]. Under localized energetic conditions, the bromine atom can exhibit "roaming" behavior or undergo direct cleavage, emphasizing the need to avoid high-energy interactions (e.g., intense UV exposure or uncontrolled radical initiators) during storage and handling [3].

Reactivity A 3-Bromo-triazole Core (Electrophilic) B Biological Nucleophiles (Proteins/Thiols) A->B Exposure D Pd(0) Catalyst (Synthetic Pathway) A->D Controlled Rxn C Covalent Binding (Irritation/Sensitization) B->C Toxicity Mechanism E Oxidative Addition (Cross-Coupling) D->E Synthetic Utility

Caption: Dual pathways of 3-bromo-triazole: biological toxicity vs. synthetic utility.

Experimental Workflows & Safe Handling Protocols

To ensure scientific integrity and laboratory safety, all procedures involving this compound must operate as self-validating systems —meaning the safety and success of a subsequent step are contingent upon the analytical verification of the preceding step.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Bromotriazoles are widely utilized in Suzuki-Miyaura cross-coupling reactions to generate complex heteroaryl systems for drug discovery [4]. The following protocol embeds safety checks directly into the chemical workflow.

Step 1: Inert Atmosphere Setup & Reagent Preparation

  • Action: Purge a Schlenk flask with Argon for 15 minutes. Add 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq), an arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Causality: The C-Br bond in electron-deficient triazoles is highly reactive but prone to protodehalogenation if moisture is present. Argon prevents both catalyst oxidation and premature substrate degradation.

Step 2: Solvent and Base Addition

  • Action: Add degassed 1,4-dioxane and aqueous K2​CO3​ (2.0 eq). Heat the biphasic mixture to 90°C under rigorous stirring.

  • Causality: The biphasic system ensures the solubility of the organic substrates while providing the inorganic base required for the crucial transmetalation step of the catalytic cycle.

Step 3: In-Process Validation (Critical Safety Check)

  • Action: After 4 hours, sample the organic layer using a degassed syringe. Run TLC (Hexanes:EtOAc 1:1) and LC-MS.

  • Validation Rule: Do not proceed to atmospheric workup until the bromotriazole peak is undetectable (<1%).

  • Causality: Unreacted bromotriazole is a potent respiratory and skin irritant. Ensuring its complete consumption within the sealed, inert vessel eliminates exposure risks during the open-air extraction phase. If the starting material persists, add 0.02 eq additional catalyst and heat for 2 more hours.

Step 4: Quenching and Extraction

  • Action: Cool the reaction to room temperature. Quench slowly with saturated aqueous NH4​Cl . Extract with EtOAc.

  • Causality: NH4​Cl gently neutralizes the strongly basic K2​CO3​ without generating excessive exothermic heat or rapid CO2​ gas evolution, preventing the aerosolization of any residual organic irritants.

Workflow S1 Step 1: Storage & Setup Argon, 2-8°C, Fume Hood S2 Step 2: Reaction Pd-Catalyzed Coupling S1->S2 S3 Step 3: Validation TLC/LC-MS Check S2->S3 S3->S2 Failed: Add Catalyst/Heat S4 Step 4: Quench NH4Cl addition S3->S4 Validated: <1% Starting Material S5 Step 5: Disposal Halogenated Waste S4->S5

Caption: Self-validating experimental workflow for handling and reacting bromotriazoles.

Emergency Response & Environmental Impact

  • Spill Management: Never sweep the dry powder, as this generates highly irritating airborne dust. Use a solvent-dampened absorbent pad (e.g., dampened with isopropanol) to gently collect the material. Place all cleanup materials in a sealed, labeled container designated for halogenated organic waste.

  • Environmental Toxicity: Halogenated nitrogen heterocycles exhibit high environmental persistence and can disrupt aquatic microbial ecosystems. Prevent any release into laboratory drains or the environment.

References

  • Sigma-Aldrich. "3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide". sigmaaldrich.com.
  • Matrix Scientific. "1228553-15-8 Cas No. - Matrix Scientific". matrixscientific.com.
  • ACS Publications. "Hydrogen Controls the Heavy Atom Roaming in Transient Negative Ion". acs.org.
  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". mdpi.com.

Methodological & Application

Application Note: Synthesis Protocol for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and metabolic stability[1]. The compound 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide serves as a highly versatile intermediate; the C3-bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the C5-dimethylamide group offers precise steric and electronic tuning.

This application note details a high-yielding, step-by-step methodology for synthesizing this compound via the amidation of 3-bromo-1H-1,2,4-triazole-5-carboxylic acid with dimethylamine.

Mechanistic Rationale & Experimental Design

To ensure technical accuracy and maximum yield, this protocol deviates from traditional carbodiimide (EDC/DCC) coupling and instead employs a HATU-mediated activation strategy .

  • Substrate Deactivation: The 1,2,4-triazole ring is inherently electron-withdrawing. This reduces the nucleophilicity of the C5-carboxylate, making standard EDC/HOBt coupling sluggish and prone to incomplete conversion[2].

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rapidly converts the sterically hindered, electron-deficient carboxylic acid into a highly reactive OAt-active ester. This intermediate is significantly more reactive toward amines than standard OBt-esters, driving the reaction to completion even at room temperature[2].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It serves a dual purpose: deprotonating the carboxylic acid to initiate HATU attack, and neutralizing the dimethylamine hydrochloride salt to liberate the free amine in situ.

  • Amine Source: Dimethylamine hydrochloride is chosen over aqueous dimethylamine solutions to maintain strictly anhydrous conditions, preventing the premature hydrolysis of the OAt-active ester.

Materials and Reagents

The following quantitative data outlines the stoichiometry for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-1H-1,2,4-triazole-5-carboxylic acid 191.971.01.92 gStarting Material
Dimethylamine hydrochloride 81.551.51.22 gAmine Source
HATU 380.231.24.56 gCoupling Agent
DIPEA 129.244.06.97 mLNon-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09-25.0 mLAnhydrous Solvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Phase 1: Carboxylic Acid Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Flush the flask with inert nitrogen gas for 5 minutes.

  • Dissolution: Add 3-bromo-1H-1,2,4-triazole-5-carboxylic acid (1.92 g, 10.0 mmol) and anhydrous DMF (25.0 mL) to the flask. Stir until a homogenous suspension/solution is achieved.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath to reach 0 °C. Dropwise, add DIPEA (6.97 mL, 40.0 mmol) over 2 minutes.

  • Activation: Add HATU (4.56 g, 12.0 mmol) portion-wise over 5 minutes to manage any mild exotherm.

    • Validation Checkpoint 1: Upon the addition of HATU, the mixture should transition into a clear, pale-yellow solution within 10–15 minutes. This visual shift confirms the successful formation of the OAt-active ester intermediate.

Phase 2: Amidation
  • Amine Addition: While maintaining the reaction at 0 °C, add dimethylamine hydrochloride (1.22 g, 15.0 mmol) in a single portion.

  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using 10% Methanol in Dichloromethane (DCM) as the eluent. Visualize under UV light (254 nm). The highly polar starting material spot at the baseline must be completely consumed, replaced by a new, higher Rf​ spot corresponding to the target amide.

Phase 3: Workup and Extraction
  • Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of rapidly stirring ice-cold distilled water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M Aqueous HCl (30 mL) — Removes excess DIPEA and unreacted dimethylamine.

    • Saturated Aqueous NaHCO 3​ (30 mL) — Neutralizes residual acid and removes acidic byproducts.

    • Brine (30 mL) — Pulls residual DMF out of the organic layer.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 4: Purification
  • Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 5% Methanol in DCM.

  • Isolation: Collect the fractions containing the pure product (verified by TLC), pool them, and evaporate the solvent in vacuo to afford 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a white to off-white solid.

Process Visualization

SynthesisWorkflow SM 3-Bromo-1H-1,2,4-triazole- 5-carboxylic acid Act Activation HATU + DIPEA SM->Act 0 °C, DMF Amid Amidation Dimethylamine HCl Act->Amid 15 min Work Aqueous Workup EtOAc Extraction Amid->Work RT, 12 h Pur Purification Silica Column Work->Pur Dry & Conc. Prod Target Product Amide Yield Pur->Prod Pure Product

Workflow for the HATU-mediated synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

Field-Proven Troubleshooting & Insights

  • Insight 1: Polar Extraction Challenges. Triazole derivatives possess high topological polar surface areas (TPSA). If TLC indicates that the product remains in the aqueous layer during Step 8, saturate the aqueous layer with solid NaCl (salting out) before extraction, or switch the extraction solvent to a more polar mixture (e.g., 10% Isopropanol in Chloroform).

  • Insight 2: Reagent Degradation. HATU is highly sensitive to moisture and degrades rapidly into unreactive species[2]. Always store HATU in a desiccator and ensure the DMF used in Step 2 is strictly anhydrous (preferably from a sealed Sure/Seal™ bottle).

Sources

The Versatile Scaffolding of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Moiety

In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing three nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents owing to its unique physicochemical properties.[1] These include metabolic stability, the capacity for hydrogen bonding, and its utility as a bioisostere for amide and ester groups, which collectively contribute to favorable pharmacokinetic and pharmacodynamic profiles. This has led to the successful development of 1,2,4-triazole derivatives with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[2]

Within this important class of compounds, 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has emerged as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] Concurrently, the N,N-dimethylcarboxamide group at the 5-position can play a crucial role in modulating solubility and forming key interactions with biological targets. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this powerful building block in drug discovery endeavors.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design and synthesis. The table below summarizes key computed and experimental data for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide and its immediate precursor.

Property3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (Predicted)3-bromo-1H-1,2,4-triazole-5-carboxamide[4]
Molecular Formula C₅H₇BrN₄OC₃H₃BrN₄O
Molecular Weight 219.04 g/mol 190.99 g/mol
CAS Number Not available1207755-03-0
Physical Form Solid (predicted)Solid[4]
Purity ≥95% (typical)95%[4]
Storage Temperature Inert atmosphere, 2-8°C (recommended)Inert atmosphere, 2-8°C[4]
InChI Key (Predicted)HDLLCASEDGLLHH-UHFFFAOYSA-N[4]

Synthetic Protocols: A Gateway to Molecular Diversity

The true utility of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide lies in its capacity to serve as a scaffold for the synthesis of more complex molecules. The following section provides detailed, step-by-step protocols for its synthesis and its subsequent use in key synthetic transformations.

Protocol 1: Synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 3-bromo-1H-1,2,4-triazole-5-carboxylic acid. The first step involves the conversion of the carboxylic acid to the N,N-dimethylamide, followed by N-methylation of the triazole ring.

Step 1a: Amide Formation from Carboxylic Acid

This protocol details the conversion of 3-bromo-1H-1,2,4-triazole-5-carboxylic acid to its corresponding N,N-dimethylamide using a standard peptide coupling agent.

  • Reagents and Materials:

    • 3-bromo-1H-1,2,4-triazole-5-carboxylic acid

    • Dimethylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3-bromo-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3-bromo-1H-1,2,4-triazole-5-carboxamide.

Step 1b: N,N-Dimethylation of 3-bromo-1H-1,2,4-triazole-5-carboxamide

This protocol describes a general method for the N-methylation of a 1,2,4-triazole ring, which can be adapted for the N,N-dimethylation of the product from Step 1a.[5]

  • Reagents and Materials:

    • 3-bromo-1H-1,2,4-triazole-5-carboxamide

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-bromo-1H-1,2,4-triazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

G cluster_synthesis Synthesis of Target Building Block Carboxylic_Acid 3-bromo-1H-1,2,4-triazole- 5-carboxylic acid Amide 3-bromo-1H-1,2,4-triazole- 5-carboxamide Carboxylic_Acid->Amide EDC, HOBt, (CH₃)₂NH·HCl, DIPEA, DMF Target 3-bromo-N,N-dimethyl-1H-1,2,4-triazole- 5-carboxamide Amide->Target NaH, CH₃I, THF

Caption: Synthetic route to the target building block.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol provides a general method for the coupling of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide with various boronic acids.

  • Reagents and Materials:

    • 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

G Start 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide Reagents R-B(OH)₂ Pd Catalyst Base Start->Reagents Product 3-Aryl/Heteroaryl-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide Reagents->Product Suzuki Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. This protocol outlines a general procedure for the amination of the title compound.[6]

  • Reagents and Materials:

    • 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

    • Amine (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 eq)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent, followed by 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq) and the amine (1.2 eq).

    • Heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

G Start 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide Reagents R₂NH Pd Catalyst Ligand, Base Start->Reagents Product 3-Amino-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide Reagents->Product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Application Notes: A Scaffold for Potent Kinase Inhibitors

The 1,2,4-triazole carboxamide scaffold is a recurring motif in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] These inhibitors typically target the ATP-binding site of kinases, and the triazole moiety can form crucial hydrogen bonds with the hinge region of the kinase, while the carboxamide can interact with the solvent-exposed region or form additional hydrogen bonds. The 3-position of the triazole ring, where the bromine atom resides in our building block, is often directed towards the solvent-exposed region, making it an ideal point for introducing substituents that can enhance potency and selectivity.

A notable example of a kinase inhibitor that incorporates a similar 1,2,4-triazole scaffold is JNJ-7706621 , a potent inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs).[8] While not containing the exact 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide fragment, the core structure highlights the importance of the 1,2,4-triazole-diamine scaffold in achieving potent kinase inhibition. The ability to readily diversify the 3-position of our building block through cross-coupling reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies aimed at discovering novel and selective kinase inhibitors.[9]

For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl groups that can occupy the hydrophobic pocket adjacent to the ATP-binding site, while Buchwald-Hartwig amination can be used to install different amine functionalities that can form additional interactions with the protein. The N,N-dimethylcarboxamide group can also be modified to fine-tune the physicochemical properties of the final compounds, such as solubility and cell permeability.

Conclusion: A Versatile Tool for Drug Discovery

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a highly valuable and versatile building block for drug discovery. Its strategic combination of a reactive handle for cross-coupling reactions and a functionality known to be important for biological activity makes it an ideal starting point for the synthesis of diverse libraries of compounds. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important scaffold, enabling researchers to efficiently explore new chemical space in the quest for novel therapeutics, particularly in the area of kinase inhibition.

References

  • Yeung, K.-S. et al. (2005). 1-Acyl-1H-[6][7][10]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Journal of Medicinal Chemistry, 48(10), 3640–3649.

  • BenchChem (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. BenchChem Technical Support.
  • ResearchGate (n.d.). Chemical structures of some representative of kinase inhibitors containing 1,2,4-triazole motifs.
  • PubMed (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-1H-1,2,4-triazole in Modern Pharmaceutical Synthesis. ningboinno.com.
  • PubMed (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. PubMed.
  • DTIC (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
  • Sigma-Aldrich (n.d.). 3-Bromo-1H-1,2,4-triazole-5-carboxamide. Sigma-Aldrich.
  • BenchChem (2025).
  • SpringerLink (2017).
  • SciSpace (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • BenchChem (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem Technical Support.
  • PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • RSC Publishing (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • International Journal of Pharmaceutical Sciences and Drug Research (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. Int. J. Pharm. Sci. Drug Res., 16(2), 213-219.
  • PMC (2021).
  • PubMed (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed.
  • PMC (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. PMC.
  • ResearchGate (n.d.). A New Effective Method for the Synthesis of 1,2,4-Triazole-3-carboxamide and Ribavirin Derivatives.
  • ResearchGate (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • MDPI (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678.
  • SciSpace (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of C-C Bond Formation in Heterocyclic Drug Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding. The derivatization of this scaffold is crucial for modulating pharmacological activity, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of a carbon-carbon bond between a halide and an organoboron compound, offering a versatile and functional-group-tolerant method for creating complex molecular architectures.[2][3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of the Suzuki-Miyaura coupling to 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. We will delve into the mechanistic nuances pertinent to this electron-deficient heterocyclic substrate, present optimized protocols, and offer insights gleaned from extensive experience with related chemical systems.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species.[3][6][7] However, the electronic nature of the 3-bromo-1,2,4-triazole substrate introduces specific challenges and considerations.

  • Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[3] The C-Br bond at the 3-position of the triazole is activated by the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxamide group. This generally facilitates the oxidative addition of the Pd(0) catalyst to the aryl bromide.[3] The reactivity order for halides in Suzuki couplings is typically I > Br > OTf >> Cl.[3][8]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond.[3][6]

A key challenge with nitrogen-rich heterocycles like 1,2,4-triazoles is their potential to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[9][10] The selection of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect and promote the desired catalytic turnover.[11][12][13]

Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main cluster_inputs Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Di-organopalladium Intermediate) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product Ar-X Ar-X (3-bromo-1,2,4-triazole) Ar-X->Oxidative_Addition Boronic_Acid R-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3, Cs2CO3) Boronate [R-B(OH)3]- Base->Boronate Boronate->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for the Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide with a generic arylboronic acid. Optimization may be required for specific boronic acids, particularly those that are sterically hindered or electronically deactivated.

Reagents and Equipment
Reagent/EquipmentPurpose
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamideStarting material (electrophile)
Arylboronic acidCoupling partner (nucleophile)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)Palladium catalyst/precatalyst
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Base
1,4-Dioxane or Toluene/Ethanol/Water mixtureSolvent system
Schlenk flask or microwave vialReaction vessel
Magnetic stirrer and hotplateAgitation and heating
Nitrogen or Argon sourceInert atmosphere
Standard glassware for workup and purificationExtraction, drying, chromatography
TLC plates, HPLC, LC-MS, NMRReaction monitoring and analysis
Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the experimental protocol.

G A 1. Reagent Preparation - Weigh reagents in a vial B 2. Inert Atmosphere - Evacuate and backfill with N2/Ar (3x) A->B C 3. Solvent Addition - Add degassed solvent(s) B->C D 4. Reaction - Heat to 80-110 °C with stirring C->D E 5. Monitoring - Check progress by TLC or LC-MS D->E E->D Continue if incomplete F 6. Workup - Quench, extract, and dry E->F Upon completion G 7. Purification - Column chromatography F->G H 8. Analysis - Characterize by NMR, MS G->H

Caption: Experimental Workflow.

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv). For more challenging couplings, consider using a more robust catalyst system such as Pd(OAc)₂ with a specialized ligand like SPhos or XPhos.[11][13][14]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or a toluene/ethanol/water system.[15][16] The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 125 °C for 10-30 minutes can be a good starting point.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling on this substrate hinges on the careful selection of several key parameters. The following table provides a comparative overview of common conditions and their rationale.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice for many standard couplings.[15][16] For electron-deficient or sterically hindered substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, Buchwald ligands) is often superior, as it promotes the formation of the active monoligated Pd(0) species.[11][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of a carbonate base is standard.[15] Cs₂CO₃ is more soluble and often more effective than K₂CO₃, particularly for less reactive boronic acids.[5] K₃PO₄ is a stronger base and can be beneficial in challenging cases.[11][14]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is typical to dissolve both the organic and inorganic reagents. Dioxane is a common choice. The use of protic co-solvents like ethanol can sometimes accelerate the reaction. For substrates with poor solubility, DMF can be used, but care must be taken as higher temperatures can lead to decomposition.
Temperature 80 - 120 °C (Conventional), 100 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate, but can also lead to side reactions like protodeboronation of the boronic acid.[7] Microwave irradiation can significantly reduce reaction times.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure the catalyst is fresh and handled under inert conditions. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). Use a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents and freshly dried base. Use a boronic ester (e.g., pinacol ester) which is more stable.[4] Minimize reaction time and temperature.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents.
Catalyst Decomposition (Black Precipitate) High temperature; Ligand degradation; Coordination by the triazole substrate.Use a more stable ligand. Lower the reaction temperature. Consider using a pre-catalyst designed for challenging substrates.[7][9]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Arra, S., et al. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc, 2013(5), 24-34. [Link]

  • Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239–2247. [Link]

  • Gucma, M. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Chemistry & Chemical Technology, 13(2), 170-176. [Link]

  • Bardey, C. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4354–4369. [Link]

  • Shaaban, M. R., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Zhang, W., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(13), 1877-1888. [Link]

  • ClickPhos Ligands for Suzuki Coupling of Heteroaromatic Chlorides. [Link]

  • Nessa, F., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1875–1886. [Link]

  • Sun, Y., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(16), 5789–5796. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5988–5993. [Link]

  • Penning, T. D., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 75(19), 6683–6686. [Link]

  • The Nobel Prize in Chemistry 2010 - Press Release. [Link]

  • Molander, G. A., & Ellis, N. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

Sources

Application Notes and Protocols for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][4][5] The unique electronic and steric properties of the 1,2,4-triazole ring, including its ability to act as a bioisostere for amides and esters and its capacity for hydrogen bonding, contribute to its widespread utility in drug design.[1][2][4] This guide focuses on a specific, yet representative, member of this class: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide . While specific literature on this exact molecule is emerging, its structural features suggest significant potential as a versatile building block and a pharmacologically active agent. These notes will provide a comprehensive overview of its potential applications, plausible synthetic routes, and detailed protocols for its biological evaluation, drawing upon the extensive knowledge base of related 1,2,4-triazole analogs.

Rationale for Medicinal Chemistry Exploration

The structure of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide incorporates several key features that make it an attractive candidate for drug discovery programs:

  • The 1,2,4-Triazole Core : This heterocyclic system is metabolically stable and serves as a rigid scaffold to orient appended functional groups for optimal interaction with biological targets.[4]

  • The 3-Bromo Substituent : The bromine atom offers several possibilities. It can act as a handle for further synthetic diversification through cross-coupling reactions. Additionally, it can participate in halogen bonding with protein residues, a type of non-covalent interaction of increasing importance in rational drug design. In some contexts, it could also serve as a potential leaving group for covalent inhibitors.

  • The 5-Carboxamide Group : The N,N-dimethylcarboxamide moiety is a common feature in drug molecules, often enhancing solubility and providing a key hydrogen bond acceptor. This group can be crucial for anchoring the molecule within a protein's active site.

Given these features, this compound is a prime candidate for screening against a variety of therapeutic targets, particularly enzymes such as kinases, proteases, and metabolic enzymes, where the triazole scaffold has shown considerable promise.[1][2]

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related 1,2,4-triazole derivatives, we can hypothesize several promising therapeutic avenues for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

The 1,2,4-triazole scaffold is present in numerous anticancer agents.[6][7][8] Potential mechanisms include:

  • Kinase Inhibition : Many 1,2,4-triazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer.[4] The N,N-dimethylcarboxamide could mimic the hinge-binding region interactions of known kinase inhibitors.

  • Tubulin Polymerization Inhibition : Some indole-based 1,2,4-triazole hybrids have been shown to inhibit tubulin polymerization, a validated anticancer strategy.[6]

  • Enzyme Inhibition (e.g., Aromatase) : The triazole ring is a key feature of aromatase inhibitors like letrozole and anastrozole, used in the treatment of hormone-dependent breast cancer.[8]

Hypothesized Mechanism: Kinase Inhibition

The diagram below illustrates a potential mechanism of action where the compound acts as a Type I kinase inhibitor, competing with ATP for binding to the enzyme's active site.

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables Hinge_Region Hinge Region Gatekeeper_Residue Gatekeeper Residue Compound 3-bromo-N,N-dimethyl-1H- 1,2,4-triazole-5-carboxamide Compound->ATP_Binding_Pocket Binds to Compound->Phosphorylation Inhibits ATP ATP ATP->ATP_Binding_Pocket Competitive Inhibition Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Drives

Caption: Hypothesized kinase inhibition by competitive binding.

The most well-established role for 1,2,4-triazoles in medicinal chemistry is as antifungal agents.[1][4]

  • Inhibition of Lanosterol 14α-demethylase (CYP51) : This is the primary mechanism of action for azole antifungals like fluconazole.[1][2] The N4 nitrogen of the triazole ring coordinates to the heme iron in the enzyme's active site, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[2][4]

Established Mechanism: CYP51 Inhibition

The workflow for the antifungal action of 1,2,4-triazoles is depicted below.

G Triazole_Drug 1,2,4-Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Drug->CYP51 Inhibits Ergosterol Ergosterol Triazole_Drug->Ergosterol Blocks synthesis CYP51->Ergosterol Biosynthesis of Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Is a key component of Membrane_Disruption Membrane Disruption & Fungal Cell Death Fungal_Membrane->Membrane_Disruption Leads to

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Synthetic Protocols

The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can be approached through a multi-step sequence, leveraging established methods for the formation of the 1,2,4-triazole ring and subsequent functionalization.[9][10][11]

G Start Oxalic acid monohydrate Intermediate1 Oxalyl chloride Start->Intermediate1 SOCl2, DMF (cat.) Intermediate2 N,N-Dimethyl-2-oxo-2-(thiocarbamoyl)acetamide Intermediate1->Intermediate2 Thiosemicarbazide, Pyridine Intermediate3 5-(dimethylcarbamoyl)-1H-1,2,4-triazole-3-thiol Intermediate2->Intermediate3 K2CO3, H2O, Reflux Intermediate4 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Intermediate3->Intermediate4 Br2, H2O/AcOH

Caption: Proposed synthesis of the target compound.

Step 1: Synthesis of N,N-Dimethyl-2-oxo-2-(thiocarbamoyl)acetamide

  • Rationale : This step creates the key acyclic precursor containing the necessary carbon and nitrogen backbone.

  • Procedure :

    • To a solution of thiosemicarbazide (1.0 eq) in anhydrous pyridine at 0 °C, add oxalyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and diethyl ether, then dry under vacuum to yield the product.

Step 2: Synthesis of 5-(dimethylcarbamoyl)-1H-1,2,4-triazole-3-thiol

  • Rationale : This is an intramolecular cyclization to form the 1,2,4-triazole-3-thione ring system.[9][10]

  • Procedure :

    • Suspend N,N-Dimethyl-2-oxo-2-(thiocarbamoyl)acetamide (1.0 eq) in an aqueous solution of potassium carbonate (2.0 eq).

    • Heat the mixture to reflux for 4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH 3-4.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the triazole-3-thiol.

Step 3: Synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

  • Rationale : This final step involves an oxidative bromination which replaces the thiol group with a bromine atom.[11]

  • Procedure :

    • Dissolve the 5-(dimethylcarbamoyl)-1H-1,2,4-triazole-3-thiol (1.0 eq) in a mixture of water and acetic acid.

    • Add bromine (2.5 eq) dropwise at room temperature.

    • Stir the reaction for 24 hours.

    • Quench the excess bromine with a saturated aqueous solution of sodium bisulfite.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.

Protocols for Biological Evaluation

To assess the therapeutic potential of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, a tiered screening approach is recommended.

  • Objective : To determine the cytotoxic effect of the compound on various cancer cell lines.[7][8]

  • Materials :

    • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[7]

    • Normal cell line for selectivity assessment (e.g., MRC-5).[8]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO (Dimethyl sulfoxide).

    • 96-well plates.

  • Protocol :

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]

    • Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for an additional 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Table 1: Representative Data Presentation for MTT Assay Results

CompoundCell LineIC50 (µM)
Target Compound MCF-7 (Breast Cancer)Experimental Value
Target Compound A549 (Lung Cancer)Experimental Value
Target Compound HCT116 (Colon Cancer)Experimental Value
Target Compound MRC-5 (Normal Lung)Experimental Value
Doxorubicin (Control) MCF-7 (Breast Cancer)Reference Value
  • Objective : To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.

  • Materials :

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • RPMI-1640 medium.

    • 96-well microtiter plates.

    • Fluconazole (as a positive control).

  • Protocol :

    • Prepare a standardized fungal inoculum.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35 °C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is feasible through established chemical transformations, and its structural motifs suggest a high potential for biological activity, particularly in the realms of oncology and mycology. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of this compound, paving the way for the potential discovery of novel therapeutic agents. The versatility of the 1,2,4-triazole core ensures that even if the parent molecule shows modest activity, it serves as an excellent starting point for library synthesis and structure-activity relationship (SAR) studies.[7][12]

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem.
  • Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed.
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
  • Discovery and optimization of 1,2,4-triazole deriv
  • An insight on medicinal
  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC.
  • Chemical Structure and Herbicidal Activity of 1, 2, - Amanote Research.
  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Tre
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchG
  • Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs - Benchchem.
  • Synthesis and biological activity of some new condensed triazole deriv
  • 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide - NextSDS.
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles - ResearchG
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC.
  • Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)
  • 3-Bromo-1H-1,2,4-triazole-5-carboxamide - Sigma-Aldrich.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • (PDF)
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.

Sources

Application Notes & Protocols: Synthesis and Functionalization of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,2,4-Triazole-5-Carboxamide Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, favorable dipole moment, and ability to engage in hydrogen bonding with biological targets.[1][2] This heterocycle is a key pharmacophore in numerous approved drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole.[3][4][5] The N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide core, in particular, offers a versatile platform for drug discovery. The 5-carboxamide group provides a key interaction point, while the triazole ring's nitrogen and carbon atoms serve as handles for systematic functionalization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical synthesis of the core scaffold and its subsequent derivatization through key functionalization strategies. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into potential challenges and optimization strategies.

Part I: Synthesis of the Core Scaffold: N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

A robust and scalable synthesis of the core scaffold is the essential first step. While several methods exist for forming the 1,2,4-triazole ring,[6][7][8] a highly practical and efficient route involves the cyclization of an oxamide-derived amidine with a hydrazine salt.[9][10] This method is advantageous due to the stability of the amidine intermediate and the mild reaction conditions, which lead to high yields and regioselectivity.[10]

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization A Selectively Protected Oxamide B Amine Source (e.g., PCl5, then amine) A->B Activation C Oxamide-Derived Amidine Intermediate B->C Reaction D Hydrazine Hydrochloride Salt C->D + E N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (Core Scaffold) D->E Cyclization in Polar Solvent (e.g., MeOH, AcOH)

Caption: Workflow for the synthesis of the core triazole carboxamide scaffold.

Protocol 1: Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

This protocol is adapted from a practical method for synthesizing 1,5-disubstituted 1,2,4-triazoles, which offers high yields and avoids harsh conditions.[9][10]

Materials:

  • Oxamide-derived amidine reagent (prepared from a protected oxamide)

  • Hydrazine hydrochloride

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the oxamide-derived amidine (1.0 equiv.) and dissolve it in methanol (or a suitable polar solvent).

  • Addition of Hydrazine: Add hydrazine hydrochloride (1.0 equiv.) to the solution. If using a non-acidic solvent like methanol, add acetic acid (2.0 equiv.) to facilitate the reaction.[10]

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amidine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

Expertise & Experience: The choice of solvent is critical. Acetic acid can serve as both the solvent and a catalyst, often accelerating the reaction rate.[10] However, for acid-sensitive substrates, using an alcohol like methanol with a catalytic amount of acid provides a milder alternative.

Part II: Functionalization of the Core Scaffold

Once the core scaffold is synthesized, its true utility is realized through targeted functionalization. The 1,2,4-triazole ring offers multiple sites for modification, primarily the ring nitrogen atoms (N1, N2, and N4) and the C3 carbon.

Strategy 1: N-Alkylation of the Triazole Ring

N-alkylation is a fundamental strategy to introduce alkyl groups that can modulate lipophilicity, improve cell permeability, or act as vectors for further functionalization.

Mechanistic Rationale: The alkylation of an unsubstituted 1,2,4-triazole can occur at the N1, N2, or N4 positions.[11] The regioselectivity is influenced by the reaction conditions (base, solvent) and the nature of the alkylating agent.[12] Alkylation typically proceeds via deprotonation of the triazole N-H by a suitable base, followed by nucleophilic attack of the resulting triazolide anion on an alkyl halide. Using a strong base like sodium hydride or potassium carbonate ensures efficient deprotonation.[11][13] The N1 position is generally the most common site of alkylation for unsubstituted 1,2,4-triazoles.[13][14]

Protocol 2: General Procedure for N-Alkylation

Materials:

  • N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) or Sodium Hydride (NaH) (1.2 equiv.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the core triazole scaffold (1.0 equiv.) and the base (K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate the N-alkylated derivative(s).[11]

Trustworthiness: Separating N-alkylated regioisomers can be challenging due to similar polarities. Careful selection of the eluent system for column chromatography, often involving a gradient, is crucial for successful purification.[11]

Strategy 2: N-Arylation via Cross-Coupling

Introducing aryl moieties onto the triazole nitrogen is a powerful strategy in drug design. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, with copper- and palladium-based systems being the most prevalent.[15]

Mechanistic Rationale: Copper-catalyzed N-arylation, a modern variant of the Ullmann condensation, is an economical and effective method for forming C-N bonds with nitrogen heterocycles.[1] The reaction mechanism generally involves the coordination of the copper catalyst to the triazole and the aryl halide, followed by reductive elimination to form the N-aryl product. While many protocols require specific N-ligands to facilitate the reaction,[16] recent advances have developed efficient ligand-free systems, simplifying the procedure and reducing costs.[1][17][18]

Triazole Triazole Scaffold Product N-Aryl Triazole Triazole->Product Heat, Solvent (DMF) ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Heat, Solvent (DMF) Catalyst Cu(I) or Cu(II) Catalyst Catalyst->Product Heat, Solvent (DMF) Base Base (e.g., K2CO3, K3PO4) Base->Product Heat, Solvent (DMF)

Caption: Key components for a copper-catalyzed N-arylation reaction.

Protocol 3: Ligand-Free Copper-Catalyzed N-Arylation

This protocol is based on efficient methods using simple copper salts without the need for specialized ligands.[1][18]

Materials:

  • N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv.)

  • Aryl bromide or Aryl iodide (1.5-3.0 equiv.)[1]

  • Copper(I) chloride (CuCl) (20 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine the core triazole (1.0 equiv.), aryl bromide (3.0 equiv.), CuCl (0.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent and Heating: Add anhydrous DMF, seal the vessel, and heat the mixture to 135 °C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction for 18-24 hours by TLC or LC-MS.

  • Work-up:

    • After completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

    • Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N-arylated product.[15]

ParameterCopper-Catalyzed ArylationPalladium-Catalyzed Arylation
Catalyst Cost Generally lower (Copper salts)Higher (Palladium complexes & ligands)
Ligands Often ligand-free or uses simple ligands[17][18]Requires specialized, often expensive phosphine ligands
Aryl Halide Prefers Iodides > Bromides > Chlorides[17]Broad scope, effective with Bromides and Chlorides
Reaction Temp. Typically higher (100-140 °C)Can often be run at lower temperatures

Table 1. Comparison of Copper- and Palladium-Catalyzed N-Arylation Methods.

Strategy 3: C3-Functionalization via Cross-Coupling

To functionalize the carbon backbone of the triazole, a common strategy involves first introducing a halogen "handle" at the C3 (or C5) position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Mechanistic Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction that couples an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For our scaffold, this allows the introduction of diverse aryl, heteroaryl, or vinyl groups at the C3 position.

Protocol 4: C3-Arylation via Suzuki Cross-Coupling

This protocol assumes a starting material that has been pre-halogenated (e.g., brominated) at the C3 position.

Materials:

  • 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide derivative (1.0 equiv.)

  • Arylboronic acid (1.5-2.5 equiv.)[19]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 10.0 equiv.)

  • Phase-transfer catalyst (e.g., NBu₄Br, 10 mol%) (optional, but often improves yield)[19][20]

  • Solvent system: Toluene/Water/Ethanol (e.g., 10:6:3 ratio)[19]

Procedure:

  • Reaction Setup: To a flask, add the 3-bromo-triazole (1.0 equiv.), the corresponding boronic acid (2.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), NBu₄Br (0.1 equiv.), and K₂CO₃ (10.0 equiv.).

  • Solvent Addition: Add the toluene, water, and ethanol solvent mixture.

  • Reaction: Heat the mixture to reflux (approx. 130 °C in an oil bath) for 4-12 hours, monitoring by TLC.[19]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the C3-arylated derivative.

Conclusion

The N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide scaffold is a highly versatile platform for the development of novel chemical entities. The synthetic routes and functionalization protocols detailed in this guide provide a robust framework for creating diverse libraries of compounds. By understanding the mechanistic principles behind N-alkylation, N-arylation, and C-C cross-coupling reactions, researchers can rationally design and synthesize derivatives with tailored properties for applications in drug discovery and materials science. The provided protocols, grounded in authoritative literature, offer practical and efficient methodologies for laboratory execution.

References

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Asian Journal of Chemistry. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2022). SciSpace. [Link]

  • Ang, W., Low, C. K. Y., & Teo, Y.-C. (2024). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Synlett, 35(7), 821-825. [Link]

  • Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. (2019). Oriental Journal of Chemistry. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (n.d.). ResearchGate. [Link]

  • Gzella, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 675. [Link]

  • Singh, R. P., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(24), 8549-8556. [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). Organic Chemistry Portal. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

  • Holm, A., & Straub, T. (2009). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. HETEROCYCLES, 78(2), 319. [Link]

  • Gzella, A., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. (2021). RSC Publishing. [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. (2006). ResearchGate. [Link]

  • Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. (2021). ResearchGate. [Link]

  • Synthetic route to the preparation of the 1,2,4-triazole compounds. (n.d.). ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. (2022). ISRES. [Link]

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. (2022). PMC. [Link]

  • Synthesis of N,N‐dimethyl‐3,5‐disubstituted‐4H‐1,2,4‐triazole‐4‐carboxamides. (n.d.). ResearchGate. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2025). PMC. [Link]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]

  • Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]

Sources

Application Note: In Vitro Assay Protocols for Fragment-Based Screening Using 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole-5-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target complex enzymatic binding pockets. Recent structural optimization studies have demonstrated its high efficacy as a surface-recognition capping group for Histone Deacetylase 6 (HDAC6) inhibitors, yielding potent anti-cancer candidates[1]. Furthermore, functionalized triazole-carboxamides have been extensively validated as low-micromolar inhibitors of Glycogen Phosphorylase b (GPb), a primary therapeutic target for the management of Type 2 Diabetes Mellitus[2].

This application note details standardized in vitro assay protocols utilizing 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (BDTC) . As a fragment-based drug discovery (FBDD) building block, BDTC offers unique mechanistic advantages:

  • Halogen Bonding: The 3-bromo substituent acts as a potent halogen bond donor and provides a heavy-atom anomalous signal for X-ray crystallography soaking experiments.

  • Steric Probing: The N,N-dimethylcarboxamide moiety prevents rapid enzymatic amide hydrolysis while probing the steric boundaries of hydrophobic sub-pockets.

  • Metal Coordination: The 1,2,4-triazole core serves as a bidentate ligand capable of coordinating with catalytic zinc ions (e.g., in HDAC6) or forming stable hydrogen-bond networks in catalytic clefts (e.g., in GPb).

Physicochemical Profiling

To ensure robust assay design, the physicochemical properties of the fragment must dictate solvent selection and buffer compatibility.

PropertyValueImplication for In Vitro Assays
Chemical Name 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamideTarget compound for fragment screening.
CAS Number 1228553-15-8Verified registry identifier.
Molecular Formula C5H7BrN4OLow molecular weight ideal for FBDD.
Molecular Weight 219.04 g/mol Requires high-concentration screening (up to 1 mM).
LogP (Estimated) ~0.8 - 1.2Moderate lipophilicity; requires DMSO stock solutions.
Solubility Soluble in DMSOFinal assay DMSO concentration must be strictly ≤1%.

Experimental Workflows & Pathway Visualization

The following diagrams illustrate the enzymatic pathway targeted by BDTC derivatives and the standardized high-throughput screening workflow.

GPb_Pathway G1P Glucose-1-Phosphate GPb Glycogen Phosphorylase b (Active + AMP) G1P->GPb Substrate Glycogen Glycogen (n) Glycogen->GPb Primer Glycogen_n1 Glycogen (n+1) GPb->Glycogen_n1 Synthesis Pi Inorganic Phosphate (Pi) GPb->Pi Byproduct BDTC BDTC Derivative BDTC->GPb Competitive Inhibition

Figure 1: Mechanism of GPb inhibition by BDTC derivatives during in vitro glycogen synthesis.

Assay_Workflow Step1 1. Compound Preparation Dissolve BDTC in DMSO (Max 1% final) Step2 2. Enzyme Pre-incubation Incubate Target with BDTC (10-15 min) Step1->Step2 Step3 3. Substrate Addition Initiate reaction with specific substrate Step2->Step3 Step4 4. Signal Detection Measure Absorbance or Fluorescence Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Figure 2: Standardized high-throughput in vitro assay workflow for BDTC fragment evaluation.

Protocol A: Glycogen Phosphorylase b (GPb) Kinetic Inhibition Assay

This assay measures GPb activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pi)[2].

Step-by-Step Methodology & Causality

1. Buffer Formulation & Enzyme Preparation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2, and 1 mM AMP. Dilute Rabbit Muscle GPb to a final concentration of 10 μg/mL.

  • Causality: GPb is the dephosphorylated, inactive isoform of the enzyme. The inclusion of 1 mM AMP is strictly required to allosterically shift the enzyme into its catalytically active R-state conformation[2]. EGTA is included to chelate trace calcium, preventing the spontaneous activation of contaminating phosphorylase kinase.

2. Compound Pre-Incubation

  • Action: Dispense 1 μL of BDTC (titrated in DMSO) into a 96-well microplate. Add 49 μL of the GPb enzyme solution. Incubate at 22°C for 10 minutes.

  • Causality: Triazole-based inhibitors often exhibit slow-onset competitive binding at the catalytic site. A 10-minute pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC50 values that occur if the substrate outcompetes the inhibitor before binding stabilizes.

3. Reaction Initiation

  • Action: Initiate the reaction by adding 50 μL of substrate mix containing 1% glycogen and varying concentrations of α-D-glucose-1-phosphate (4–40 mM)[2].

  • Causality: Using glycogen as a primer is mandatory because GPb cannot synthesize glycogen de novo; it requires an existing α-1,4-glycosidic chain to add glucose monomers.

4. Detection (Malachite Green)

  • Action: After 15 minutes, quench the reaction with 150 μL of Malachite Green/molybdate reagent. Read absorbance at 620 nm.

  • Causality: The Malachite Green assay provides a highly sensitive, colorimetric readout for the inorganic phosphate (Pi) released during the transfer of glucose from G1P to the glycogen chain, offering a direct stoichiometric measurement of enzyme velocity.

Protocol B: Histone Deacetylase 6 (HDAC6) Fluorometric Assay

BDTC derivatives act as surface-recognition capping groups for HDAC6[1]. This assay utilizes a fluorogenic substrate to measure deacetylation activity.

Step-by-Step Methodology & Causality

1. Buffer Formulation

  • Action: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Causality: The inclusion of 0.1% BSA is critical. It acts as a carrier protein to prevent the non-specific adsorption of the moderately hydrophobic BDTC derivatives to the polystyrene walls of the microplate, ensuring accurate dose-response curves and preventing false-positive inhibition.

2. Enzyme-Inhibitor Incubation

  • Action: Mix recombinant human HDAC6 (2 nM final) with BDTC derivatives (0.1 μM to 1 mM) in a 384-well black opaque plate. Incubate for 15 minutes at 37°C.

  • Causality: Black opaque plates are chosen to eliminate optical crosstalk between adjacent wells during fluorescence detection, maximizing the signal-to-noise ratio.

3. Fluorogenic Substrate Addition

  • Action: Add 10 μM of Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

  • Causality: HDAC6 deacetylates the lysine residue. However, deacetylation alone does not produce fluorescence. The reaction must be coupled with a developer (trypsin).

4. Signal Development & Detection

  • Action: Add 50 μL of developer solution (containing trypsin and 2 μM Trichostatin A). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Causality: Trypsin selectively cleaves the amide bond of the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. Trichostatin A is included in the developer to instantly halt any further HDAC6 activity, synchronizing the assay endpoint for all wells.

Assay Validation & Quantitative Data Analysis

To ensure these protocols operate as self-validating systems, rigorous Quality Control (QC) metrics must be calculated for every plate. The Z'-factor must exceed 0.5 to be considered suitable for high-throughput screening.

Assay MetricGPb Kinetic Assay (Protocol A)HDAC6 Fluorometric Assay (Protocol B)
Positive Control CP-320626 (Known GPb Inhibitor)Trichostatin A (Known HDAC Pan-Inhibitor)
Negative Control 1% DMSO Vehicle1% DMSO Vehicle
Expected Z'-factor 0.72 ± 0.050.81 ± 0.04
Signal-to-Background > 5-fold> 15-fold
BDTC Base Fragment IC50 ~ 450 μM (Fragment baseline)~ 800 μM (Fragment baseline)
Optimized Derivative IC50 1.0 - 5.0 μM[2]10 - 50 nM[1]

Data Interpretation: The base BDTC fragment will exhibit high micromolar IC50 values typical of FBDD starting points. Upon synthetic elaboration (e.g., adding a β-D-glucopyranosyl moiety for GPb or a hydroxamic acid zinc-binding group for HDAC6), potency is expected to shift into the low micromolar to nanomolar range.

References

  • [1] Title: Structural Optimization of 1,3-Diaryl-1,2,4-triazole-Capped Histone Deacetylase 6 Inhibitors to Obtain Novel Antiesophageal Cancer Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [2] Title: Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides actionable, field-proven troubleshooting strategies for the synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) 1. Synthesizing this halogenated triazole carboxamide presents unique challenges, primarily during the Sandmeyer bromination and the subsequent amidation steps, where poor coupling efficiencies and debromination side-reactions frequently compromise yields 2.

Mechanistic Workflow & Side-Reaction Pathways

Understanding the causality behind yield drops requires visualizing the competing pathways during the two critical synthesis stages: the Sandmeyer bromination and the HATU-mediated amidation.

SynthesisPathway A 3-Amino-1H-1,2,4-triazole- 5-carboxylic acid B Diazonium Intermediate A->B NaNO2, HBr 0-5 °C C 3-Bromo-1H-1,2,4-triazole- 5-carboxylic acid B->C CuBr, HBr 60 °C D 3-Hydroxy Byproduct (Hydrolysis) B->D H2O (Excess heat) E 3-Bromo-N,N-dimethyl-1H- 1,2,4-triazole-5-carboxamide C->E HNMe2, HATU, DIPEA DMF, RT F Debrominated Byproduct C->F Base-catalyzed degradation

Reaction workflow for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide synthesis and byproducts.

Troubleshooting Guides & FAQs

Q1: During the Sandmeyer bromination of 3-amino-1H-1,2,4-triazole-5-carboxylic acid, I am observing a significant amount of the 3-hydroxy byproduct. How can I improve the bromination yield? Expertise & Causality: The 3-hydroxy-1H-1,2,4-triazole-5-carboxylic acid byproduct forms via competitive hydrolysis of the highly reactive diazonium intermediate. This occurs if the concentration of bromide ions is insufficient to outcompete water as a nucleophile, or if the internal temperature during diazotization exceeds 5 °C, which accelerates the thermal degradation of the diazonium salt 3. Actionable Protocol: Maintain the diazotization temperature strictly between -5 °C and 0 °C. Utilize a large excess of concentrated hydrobromic acid (48% HBr) as both the solvent and reagent, and ensure an excess of CuBr (1.5 to 2.0 equivalents) is present to facilitate the radical-mediated substitution mechanism.

Q2: In the amidation step, my yield of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is below 40% when using EDC/HOBt. Why is the coupling efficiency so low? Expertise & Causality: 1,2,4-Triazole-5-carboxylic acids are notoriously poor substrates for standard carbodiimide coupling (EDC/DCC). The electron-withdrawing nature of the bromo-triazole core reduces the nucleophilicity of the carboxylic acid, hindering the initial formation of the O-acylisourea intermediate. Furthermore, any formed intermediate is highly prone to rearranging into an inactive N-acylurea rather than undergoing aminolysis. Additionally, the unprotected triazole N-H can act as a competing nucleophile, leading to unwanted dimerization. Actionable Protocol: Switch to a uronium-based coupling agent such as HATU 4. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that undergoes rapid aminolysis with dimethylamine, effectively outcompeting the slower dimerization and rearrangement pathways.

Q3: I am detecting debrominated products (N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide) after the amidation step. What causes this, and how can it be prevented? Expertise & Causality: The bromine atom at the 3-position of the 1,2,4-triazole ring is highly activated. It is susceptible to nucleophilic aromatic substitution or base-induced hydrodebromination, especially in the presence of strong bases or prolonged heating 5. Actionable Protocol: Avoid using strong inorganic bases (like NaOH or K2CO3) or excessive heating during the amidation. Use a mild, sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at room temperature. Limit the reaction time to 3 hours and monitor progression via LC-MS.

Quantitative Data Summary: Amidation Optimization

The choice of coupling agent and reaction conditions drastically impacts the final yield of the carboxamide. The table below summarizes empirical optimization data for the amidation of 3-bromo-1H-1,2,4-triazole-5-carboxylic acid with dimethylamine.

Coupling AgentBaseSolventTime (h)Yield (%)Major Observed Byproduct
DCC DMAPDCM24< 20%N-Acylurea (Rearrangement)
EDC / HOBt Et3NDMF1635 - 42%Triazole dimers
T3P DIPEAEtOAc1265 - 70%Unreacted starting material
HATU DIPEADMF388 - 92% None (Trace debromination)

Validated Experimental Protocols

The following self-validating protocols are designed to maximize atom economy and prevent the side reactions discussed above.

Protocol A: Sandmeyer Bromination to Yield 3-Bromo-1H-1,2,4-triazole-5-carboxylic acid
  • Preparation: Suspend 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in 48% aqueous HBr (10 volumes). Cool the mixture to -5 °C using an ice-salt bath.

  • Diazotization: Dissolve NaNO2 (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the triazole suspension over 30 minutes, ensuring the internal temperature never exceeds 0 °C. Stir for 1 hour at 0 °C to yield the diazonium intermediate.

  • Bromination: In a separate flask, prepare a solution of CuBr (1.5 eq) in 48% HBr (5 volumes) and heat to 60 °C. Carefully transfer the cold diazonium solution dropwise into the heated CuBr solution (Note: Vigorous N₂ gas evolution will occur).

  • Completion: Stir the reaction mixture at 60 °C for 2 hours, then cool to room temperature.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the brominated intermediate.

Protocol B: HATU-Mediated Amidation to Yield 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
  • Activation: Dissolve 3-bromo-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the solution. Stir for 15 minutes at 0 °C to fully generate the HOAt active ester.

  • Aminolysis: Add dimethylamine hydrochloride (1.5 eq) to the activated mixture.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for exactly 3 hours.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NH₄Cl. Extract the product with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (this step is critical to thoroughly remove residual DMF, which otherwise artificially inflates crude yields and causes downstream degradation), dry over MgSO₄, and evaporate.

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

References

  • Sigma-Aldrich. 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. 1

  • National Institutes of Health (PMC). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. 2

  • Google Patents. WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein. 4

  • ResearchGate. Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. 5

  • ACS Publications. Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges.3

Sources

column chromatography purification methods for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the isolation and purification of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8)[1].

As a highly polar heterocyclic intermediate, this molecule presents specific chromatographic hurdles. The 1H-1,2,4-triazole core acts as both a strong hydrogen bond donor and acceptor, while the carboxamide group further increases its polar surface area. Although the C3-bromine atom introduces a degree of lipophilicity, the molecule's overall polarity and potential for tautomerization frequently lead to severe tailing, poor solubility in loading solvents, and co-elution with structurally similar byproducts on standard silica gel[2].

Purification Workflow Decision Tree

The following logical workflow dictates the optimal chromatographic approach based on the physical state of your crude mixture and your final purity requirements.

Workflow Start Crude 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole-5-carboxamide CheckSol Soluble in DCM/Hexane? Start->CheckSol DryLoad Dry Loading (Celite Support) CheckSol->DryLoad No LiqLoad Liquid Loading (Direct Injection) CheckSol->LiqLoad Yes CheckPur Target Purity Requirement? DryLoad->CheckPur LiqLoad->CheckPur NP Normal Phase (Silica) DCM/MeOH Gradient CheckPur->NP Standard (>90%) RP Reverse Phase (C18) H2O/MeCN Gradient CheckPur->RP High (>95%) or Analogue Impurities Success Pure Target Compound Isolated NP->Success RP->Success

Decision workflow for the chromatographic purification of polar triazole derivatives.

Troubleshooting & FAQs

Q1: My compound is stuck at the baseline or streaking severely on the silica gel TLC plate, even with 100% ethyl acetate. Why is this happening, and how do I fix it? Cause: The highly polar triazole ring and the carboxamide nitrogen interact strongly with the acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel. This hydrogen-bonding network effectively anchors the molecule to the stationary phase, causing it to streak rather than elute as a discrete band[2]. Solution: You must disrupt these hydrogen bonds. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient (typically 0% to 10% MeOH). Methanol acts as a strong hydrogen-bond competitor, displacing the triazole from the silanol sites. If streaking persists, switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine), which masks the acidic silanols and prevents these secondary interactions[3].

Q2: The crude mixture crashes out of solution when I try to load it onto the column. How can I load this safely without ruining the band shape? Cause: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has poor solubility in the weak starting solvents required for normal-phase chromatography (e.g., DCM or Hexane). Liquid loading a suspension causes the compound to slowly dissolve during the run, resulting in massive peak broadening and poor resolution[4]. Solution: Implement a dry loading technique. Dissolve your crude mixture in a highly polar, volatile solvent (like methanol, acetone, or THF). Add an inert support such as Celite 545 (at a 1:2 to 1:3 sample-to-sorbent mass ratio), and evaporate the solvent completely under reduced pressure. Load this dry powder into a solid-load cartridge. This ensures the sample is uniformly distributed and enters the column as a tight band[5].

Q3: I am co-eluting a structurally similar impurity (likely the des-bromo analogue or a regioisomer). Normal phase isn't separating them. What is the next step? Cause: Normal-phase chromatography separates primarily by polarity. The addition or removal of a bromine atom (as in the des-bromo impurity) changes the lipophilicity but may not alter the overall polar surface area enough to achieve baseline resolution on silica[6]. Solution: Switch to Reverse-Phase (RP) C18 Flash Chromatography . RP chromatography separates compounds orthogonally based on hydrophobicity. The heavy bromine atom significantly increases the lipophilicity of the target molecule compared to the des-bromo impurity, allowing for excellent baseline separation using a Water/Acetonitrile gradient[7].

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Dry Loading)

Self-Validating Mechanism: The dry-loading step ensures that poor solubility does not artificially broaden the elution band. Tracking the elution via UV (254 nm) ensures the compound is actively moving with the MeOH gradient, validating the disruption of silanol interactions.

  • Sample Preparation: Dissolve 1.0 g of crude 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in 10 mL of THF.

  • Dry Loading: Add 3.0 g of Celite 545 to the solution. Concentrate to complete dryness on a rotary evaporator until a free-flowing powder is obtained. Transfer the powder to a solid-load cartridge[5].

  • Column Equilibration: Equilibrate a 40 g spherical silica flash column (20–40 µm particle size) with 100% DCM[8].

  • Elution Gradient: Run a gradient from 0% to 10% Methanol in DCM over 15 Column Volumes (CV).

  • Detection: Monitor at 254 nm. The target compound typically elutes between 5–8% MeOH.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Self-Validating Mechanism: RP chromatography provides predictable retention times based on partition coefficients (LogP). Because the target molecule contains a lipophilic bromine atom, it will consistently and predictably elute after the more polar des-bromo impurity, validating the separation logic.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or DMF (maximum 2% of the column volume to prevent solvent-induced band broadening).

  • Column Equilibration: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile. Ensure both solvents contain 0.1% Formic Acid to suppress triazole ionization and sharpen the peak shape.

  • Elution Gradient: Run a gradient from 5% to 60% Acetonitrile over 20 CV.

  • Fraction Collection: Monitor at 254 nm. The des-bromo impurity will elute first, followed by the target 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide[7].

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes when choosing between Normal Phase and Reverse Phase methodologies for this specific triazole derivative.

ParameterNormal Phase (Silica)Reverse Phase (C18)
Primary Separation Mechanism Polarity / Hydrogen BondingHydrophobicity / Lipophilicity
Recommended Solvents DCM / MethanolWater / Acetonitrile (0.1% FA)
Loading Technique Dry Loading (Celite/Silica)Liquid Loading (DMSO/DMF) or C18 Dry Load
Resolution of Des-bromo Impurity Poor (Co-elution common)Excellent (Baseline separation)
Tailing / Streaking Risk High (Requires MeOH or Amine column)Low (Sharp peaks due to hydrophobic interaction)
Best Use Case Bulk crude cleanup, removing non-polar tarsFinal polishing, separating closely related analogues

References

  • Teledyne Isco. "Compound Purification Flash Guide." Scribd.com. Available at: [Link]

  • Teledyne Isco. "RediSep Rf Column Overview." Tirit.org. Available at: [Link]

  • Biotage. "How to isolate impurities from a reaction product." Biotage.com. Available at: [Link]

  • Journal of Medicinal Chemistry. "Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S. aureus TrmD Inhibitors." ACS Publications. Available at: [Link]

  • Teledyne Isco. "RediSep columns." Teledyneisco.com. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly polar heterocyclic compounds. 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) presents a classic physical chemistry paradox: it possesses lipophilic moieties (the bromo and dimethyl groups) yet exhibits profound insolubility in many standard organic solvents.

This guide deconstructs the thermodynamic causes of this behavior and provides field-proven, self-validating protocols to overcome it, ensuring your downstream assays and synthetic steps proceed without bottleneck.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide resist dissolution in common solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The resistance to dissolution is driven by the exceptionally high crystal lattice energy of the 1H-1,2,4-triazole core. The unsubstituted 1H-nitrogen acts as a strong hydrogen-bond donor, while the other ring nitrogens and the carboxamide oxygen act as potent hydrogen-bond acceptors. This creates a robust, polymeric intermolecular hydrogen-bonded network in the solid state[1]. Solvents like DCM or EtOAc lack the hydrogen-bond accepting/donating capacity required to overcome the enthalpic penalty of breaking these intermolecular networks.

Q2: What are the optimal solvent systems for preparing high-concentration stock solutions? A: To dissolve this compound, the solvent must actively disrupt the triazole's hydrogen-bonding network. Highly polar aprotic solvents (DMSO, DMF) or specific polar protic solvents (1,2-propanediol) are required. Literature on 1,2,4-triazole derivatives indicates that solubility scales directly with the solvent's ability to participate in hydrogen bonding and its dielectric constant[2].

Table 1: Representative Solubility Profile for 1,2,4-Triazole Carboxamides at 25°C

Solvent ClassSolventExpected Relative SolubilitySolvation Mechanism
Non-polar Hexane, TolueneVery Low (< 1 mg/mL)Insufficient dielectric constant; cannot break H-bonds.
Moderately Polar Aprotic DCM, EtOAc, THFLow (1 - 5 mg/mL)Weak dipole interactions; fails to disrupt crystal lattice.
Polar Protic Methanol, 1,2-PropanediolModerate (10 - 30 mg/mL)H-bond donation/acceptance disrupts lattice[3].
Highly Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Strong dipole and H-bond acceptance stabilizes the monomer.

Q3: My downstream catalytic cross-coupling reaction requires a non-polar solvent (e.g., toluene). How can I solubilize this compound without ruining the reaction? A: You have two primary strategies depending on your workflow constraints:

  • Micro-solvation (Co-solvent System): Use a 9:1 mixture of Toluene:DMSO. The DMSO selectively solvates the polar triazole core, while the bulk toluene maintains the required non-polar macroscopic reaction environment.

  • Transient Derivatization: Mask the 1H-triazole NH with a lipophilic protecting group (e.g., Tetrahydropyranyl (THP)). This eliminates the intermolecular H-bonding entirely, drastically lowering the lattice energy and rendering the molecule highly soluble in pure DCM, THF, or toluene.

Section 2: Troubleshooting Workflows & Logical Relationships

To systematically resolve solubility bottlenecks for this compound, follow the decision matrix below.

SolubilityWorkflow Start Solubility Issue: 3-Bromo-N,N-dimethyl- 1H-1,2,4-triazole-5-carboxamide CheckAssay Is the downstream assay tolerant to polar aprotics? Start->CheckAssay UseDMSO Use DMSO or DMF (Direct Solubilization) CheckAssay->UseDMSO Yes CheckProtic Is the assay tolerant to protic solvents? CheckAssay->CheckProtic No UseEtOH Use EtOH or 1,2-Propanediol (Protic Solubilization) CheckProtic->UseEtOH Yes Derivatize Transient Protection (e.g., THP, SEM) CheckProtic->Derivatize No (Requires Non-Polar)

Logical decision tree for troubleshooting 1,2,4-triazole solubility in organic synthesis.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Controlled Co-Solvent Dissolution for Catalytic Reactions

Objective: Solubilize the triazole in a predominantly non-polar macroscopic environment using a micro-solvation strategy. Causality: Adding a small fraction of a high-dielectric solvent (DMSO) creates a thermodynamic solvation shell around the polar triazole core. The bulk solvent (toluene) remains dominant, preserving the non-polar environment required for sensitive transition-metal catalysis.

Step-by-Step Methodology:

  • Weigh 100 mg of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide into a dry 10 mL Schlenk flask.

  • Add 0.5 mL of anhydrous DMSO. Sonicate for 5 minutes at 30°C until a visually clear solution is formed.

  • Self-Validation Step: Pass a standard red laser pointer beam through the flask. The solution must be optically clear with no Tyndall effect (no scattering of the laser beam). If the beam is visible, undissolved micro-particles remain, and further sonication is required. This laser-monitoring technique is a proven standard for validating complete triazole dissolution[2].

  • Under vigorous stirring (800 rpm), add 4.5 mL of anhydrous Toluene dropwise at a rate of 1 mL/min.

  • Monitor for precipitation. If microcrystals form (indicated by a return of the Tyndall effect), increase the DMSO ratio by adding 0.1 mL aliquots until optical clarity is fully restored.

Protocol 2: Transient THP Protection for Extreme Lipophilicity

Objective: Covalently mask the 1H-nitrogen to eliminate intermolecular hydrogen bonding, enabling >100 mg/mL solubility in non-polar media. Causality: Converting the N-H to an N-THP group replaces a strong H-bond donor with a bulky, lipophilic ether ring. This fundamentally alters the molecule's physical chemistry, dropping the melting point and crystal lattice energy to ensure rapid dissolution in non-polar media.

Step-by-Step Methodology:

  • Suspend 5.0 mmol of the triazole in 15 mL of anhydrous THF. At this stage, the mixture will be a thick, opaque slurry due to insolubility.

  • Add 0.5 mmol of p-Toluenesulfonic acid (pTSA) as an acid catalyst.

  • Add 7.5 mmol of 3,4-Dihydro-2H-pyran (DHP) dropwise at room temperature.

  • Heat the mixture to 60°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Step: Monitor the physical state of the reaction. As the reaction proceeds, the insoluble triazole converts to the highly soluble THP-protected product. The successful completion of the reaction is self-validated by a phase transition: the mixture will shift from a cloudy, opaque slurry to a completely transparent, homogeneous solution.

  • Quench the transparent solution with saturated NaHCO₃ (10 mL), extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate under reduced pressure. The resulting protected triazole can now be dissolved in almost any organic solvent.

ProtectionStrategy Insoluble Unprotected Triazole (Strong H-Bonding) Insoluble in THF Reaction DHP, pTSA 60°C, 4h Insoluble->Reaction Soluble THP-Protected Triazole (No H-Bonding) Highly Soluble in THF/DCM Reaction->Soluble

Mechanistic workflow demonstrating the phase transition driven by transient THP protection.

Sources

thermal stability and degradation pathways of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Compound of Interest: 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Structure:

(Simplified representation)

Introduction

Welcome to the technical support guide for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. As a substituted, nitrogen-rich heterocyclic compound, this molecule holds potential in medicinal chemistry and materials science, where the 1,2,4-triazole scaffold is a key pharmacophore.[1][2] However, its utility is intrinsically linked to its stability under experimental and storage conditions. This guide provides researchers, scientists, and drug development professionals with in-depth FAQs and troubleshooting protocols to address challenges related to the thermal stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to ensure the long-term integrity of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. As a halogenated heterocyclic compound, it should be treated with care.

  • Temperature: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[3]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air, which can participate in degradation reactions.[3]

  • Light: Store away from direct light, as UV radiation can potentially induce C-Br bond cleavage.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[4][5] Halogenated compounds can also react violently with certain metals. Do not store with alkali metals.[6]

Q2: What are the primary factors that could cause degradation during my experiments?

A2: Degradation can be initiated by several factors:

  • Thermal Stress: Elevated temperatures are a primary concern. Nitrogen-rich heterocycles can undergo exothermic decomposition.[7] The presence of the C-Br bond introduces another potential point of thermal cleavage.[8]

  • Hydrolysis: The carboxamide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.

  • Photodegradation: While specific data is unavailable for this molecule, related compounds can be light-sensitive. If experiments are conducted under intense light, consider using amber vials or protecting the reaction vessel from light.

Q3: How stable is the 1,2,4-triazole ring itself?

A3: The 1,2,4-triazole ring is generally considered a stable aromatic system. However, its stability is influenced by its substituents and the surrounding conditions. Computational studies on similar triazoles suggest that a key step in thermal decomposition is the cleavage of the N-N bond within the ring, which initiates ring-opening.[9] This process is often the rate-limiting step for the decomposition of the core structure. While stable under many synthetic conditions, high temperatures or the presence of certain reagents can lead to ring cleavage.[10]

Q4: What are the likely thermal degradation pathways for this molecule?

A4: Based on the chemistry of related brominated and triazole-containing compounds, two primary degradation initiation pathways are plausible upon heating:

  • C-Br Bond Homolysis: The carbon-bromine bond is often the weakest link in such molecules and can cleave homolytically to form a triazole radical and a bromine radical. This is a common initiation step in the thermal decomposition of brominated flame retardants.[8]

  • Triazole Ring Cleavage: The N1-N2 bond in the 1,2,4-triazole ring is susceptible to thermal cleavage. This can lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates.[7][9][11]

These initial steps would be followed by a cascade of further reactions, including fragmentation and rearrangement, to produce smaller volatile molecules.

Proposed Thermal Degradation Pathways

G Parent 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole-5-carboxamide Radical_Intermediate Triazole-5-carboxamide Radical + Br• Parent->Radical_Intermediate Pathway 1: C-Br Homolysis (Δ) Ring_Open Ring-Opened Intermediate Parent->Ring_Open Pathway 2: N-N Bond Cleavage (Δ) Fragmentation1 Further Fragmentation (e.g., HCN, CO, NOx) Radical_Intermediate->Fragmentation1 Radical Reactions N2_Extrusion Loss of N₂ Ring_Open->N2_Extrusion Fragmentation2 Further Fragmentation (e.g., Brominated species, Amine fragments) N2_Extrusion->Fragmentation2

Caption: Plausible thermal degradation pathways for the title compound.

Troubleshooting Guide

Issue 1: I am observing inconsistent results or a loss of compound activity in my solution-based biological assays.

  • Potential Cause: Degradation of the compound in the assay medium. The stability of 1,2,4-triazole compounds in solution can be influenced by solvent, pH, and temperature.[12] The carboxamide moiety may be susceptible to hydrolysis over time, especially if the medium is not buffered to a neutral pH.

  • Troubleshooting Steps:

    • pH Control: Ensure your assay medium is buffered. Run a control experiment to assess the compound's stability in the buffer over the time course of the assay.

    • Solvent Choice: If using a stock solution in a solvent like DMSO, ensure the final concentration in the aqueous medium is low and does not precipitate. Prepare stock solutions fresh if possible.

    • Temperature: If the assay requires incubation at elevated temperatures (e.g., 37°C), be aware that this can accelerate degradation. Minimize incubation times where feasible.

    • Stability-Indicating Assay: Use a stability-indicating method like HPLC to quantify the parent compound in your assay medium at time zero and after the incubation period to directly measure its stability.

Issue 2: My HPLC or LC-MS analysis shows new, unidentified peaks after my sample was heated or stored for a few days.

  • Potential Cause: This is a classic sign of thermal degradation or degradation in solution. The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Protect from Heat: When preparing samples for analysis, avoid using heat to dissolve the compound unless absolutely necessary. If you must heat, use the lowest possible temperature for the shortest time.

    • Analyze Freshly Prepared Samples: Compare the chromatogram of a freshly prepared sample to that of the aged/heated sample. This will confirm if the new peaks are indeed degradants.

    • Identify Degradants: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This data is crucial for proposing structures of the degradation products. Refer to Protocol 2 for a detailed workflow. Common degradation products of triazoles can include the core 1,2,4-triazole ring itself (from cleavage of substituents) or smaller fragments.[13][14]

Issue 3: I'm getting low yields or unexpected side products during a synthetic step that involves heating the compound.

  • Potential Cause: The reaction temperature may be approaching or exceeding the decomposition temperature of your compound. Thermal decomposition can compete with your desired reaction.

  • Troubleshooting Steps:

    • Determine Thermal Stability Limits: Before performing reactions at high temperatures, it is essential to understand the compound's thermal limits. Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition. Refer to Protocol 1 .

    • Optimize Reaction Temperature: Based on the TGA/DSC data, run the reaction at a temperature well below the decomposition onset. It is better to run the reaction for a longer time at a lower, safer temperature.[12]

    • Consider Alternative Methods: Explore synthetic routes that do not require high temperatures, such as microwave-assisted synthesis (with careful temperature control) or using more reactive reagents that allow for lower reaction temperatures.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by TGA/DSC

This protocol provides a method for determining the decomposition temperature and thermal characteristics of the compound.

  • Objective: To find the onset temperature of decomposition (Tonset) and identify thermal events like melting or exothermic decomposition.

  • Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum or high-pressure crucible.[15]

    • Instrument Setup:

      • Place the sample crucible and an empty reference crucible into the instrument.

      • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]

    • Thermal Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[12]

    • Data Analysis:

      • TGA Curve (Mass vs. Temperature): Determine the temperature at which significant mass loss begins. This is the onset of decomposition.

      • DSC Curve (Heat Flow vs. Temperature): Look for endothermic peaks (melting) or exothermic peaks (decomposition). A sharp exotherm concurrent with mass loss in the TGA is a strong indicator of decomposition.[15]

Data Summary: Expected Thermal Analysis Results

The following table presents hypothetical data based on typical values for similar heterocyclic compounds. Actual experimental results should be used for any safety-critical decisions.

ParameterExpected ValueSignificance
Melting Point (Tm)150 - 200 °CIndicates purity and the transition to a liquid state.
Decomposition Onset (Tonset)> 200 °CThe temperature at which significant mass loss begins. Crucial for defining the maximum safe operating temperature for experiments.[7]
Mass Loss (%)> 60%The total mass lost during decomposition, corresponding to the volatile degradation products.
DSC PeakExothermicIndicates that the decomposition process releases energy, which can be a safety hazard.
Protocol 2: Identification of Degradation Products by HPLC-MS/MS

This protocol outlines a workflow for separating and identifying potential degradation products in a stressed sample.

  • Objective: To identify the chemical structures of impurities formed during thermal or chemical stress.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS), such as a Q-TOF or Orbitrap.

  • Methodology:

    • Sample Preparation (Forced Degradation):

      • Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile).

      • Thermal Stress: Heat an aliquot of the solution at a temperature below its boiling point (e.g., 60-80°C) for several hours.

      • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

    • HPLC-MS/MS Analysis:

      • Chromatographic Separation:

        • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

        • Mobile Phase A: Water with 0.1% formic acid.

        • Mobile Phase B: Acetonitrile with 0.1% formic acid.

        • Gradient: Start with a low percentage of B, and ramp up to elute more non-polar compounds.

        • Injection Volume: 1-5 µL.

      • Mass Spectrometry Detection:

        • Ionization Mode: Electrospray Ionization (ESI), positive mode.

        • Scan Mode: Perform a full scan (e.g., m/z 50-500) to detect all ions.

        • MS/MS Mode: Perform data-dependent acquisition, where the instrument automatically selects the most intense ions from the full scan (including the parent compound and new peaks) and fragments them to obtain structural information.[10]

    • Data Analysis:

      • Compare the chromatograms of the stressed and control samples to identify new peaks.

      • For each new peak, extract the accurate mass from the full scan data to propose a molecular formula.

      • Analyze the MS/MS fragmentation pattern to elucidate the structure of the degradant. For example, a loss of 80 Da could indicate the loss of a bromine atom.

Experimental Workflow for Stability Assessment

G Start Start: Compound Sample Decision Is Tₒₙₛₑₜ known? Start->Decision TGA_DSC Protocol 1: Perform TGA/DSC Analysis Thermal_Data Obtain Tₒₙₛₑₜ & Thermal Profile TGA_DSC->Thermal_Data Forced_Deg Induce Forced Degradation (Thermal/Chemical Stress) Thermal_Data->Forced_Deg Decision->TGA_DSC No Decision->Forced_Deg Yes HPLC_MS Protocol 2: Perform HPLC-MS/MS Analysis Forced_Deg->HPLC_MS ID_Products Identify Degradation Products (Mass & Fragmentation) HPLC_MS->ID_Products End End: Stability Profile & Degradation Pathway Established ID_Products->End

Caption: Workflow for assessing thermal stability and identifying degradants.

References

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. [Link][13][16]

  • U.S. Environmental Protection Agency (EPA). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Residue Analytical Method. [Link][17]

  • ResearchGate. Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. [Link][14]

  • Shaikh, B., et al. (2015). Thermal decomposition studies on energetic triazole derivatives. Academia.edu. [Link][7]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link][8]

  • Al-Awadi, H., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC. [Link][9]

  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability. [Link]

  • Talawar, M. B., et al. (2019). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link][11]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link][6]

  • Georgia Institute of Technology. Segregation and Storage of Chemicals According to Hazard Class. [Link][4]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link][5]

  • Almansour, A. I., et al. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed. [Link][1]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link][2]

  • Yan, H., et al. (2011). Identification of the biochemical degradation pathway of triazophos and its intermediate in Diaphorobacter sp. TPD-1. PubMed. [Link][10]

  • Fiolek, T. J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link][15]

Sources

Advanced Technical Support Center: Troubleshooting 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing electron-deficient heterocycles presents a unique trifecta of chemoselectivity challenges. When performing cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide , researchers frequently encounter three major side reactions: protodehalogenation, N-arylation, and amide hydrolysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side products and provide a self-validating, field-proven protocol to achieve >90% target conversion.

Part 1: Mechanistic Pathways & Side Product Origins

To effectively troubleshoot a catalytic reaction, we must first understand the divergent pathways of the palladium catalytic cycle. The diagram below illustrates where the desired C–C coupling cycle is intercepted by competing side reactions.

CatalyticCycle SM 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd + Pd(0) NAryl Side Product: N-Arylation SM->NAryl Competing N-nucleophile Hydrolysis Side Product: Amide Hydrolysis SM->Hydrolysis Strong Base + H2O Pd0 Pd(0) Catalyst Pd0->SM TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet ProtoDehal Side Product: Protodehalogenation OxAdd->ProtoDehal H-donor/Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Target C-C Coupled Product RedElim->Product

Mechanistic pathways of 3-bromo-1,2,4-triazole cross-coupling and major side product origins.

Part 2: Troubleshooting FAQs

Q1: I am observing significant protodehalogenation (reduction of the C–Br bond) during my Suzuki couplings. How do I minimize this?

A1: Protodehalogenation is a pervasive side reaction when coupling electron-deficient heteroaryl halides 1. It typically occurs when the Pd(II) oxidative addition complex undergoes β -hydride elimination from a protic solvent (like ethanol or water) or from an alkoxide base, followed by reductive elimination of the hydride and the triazole core.

  • The Fix: Switch to strictly anhydrous conditions. Utilize a bulky, electron-rich phosphine ligand like XPhos. XPhos accelerates the transmetalation step, ensuring the catalytic cycle moves forward faster than the competing reduction pathway can occur.

Q2: My LC-MS shows a mass consistent with the coupled product, but NMR reveals it is an N-arylated isomer. How can I suppress N-arylation?

A2: 1H-1,2,4-triazoles exist in tautomeric equilibrium and possess highly nucleophilic nitrogen atoms (pKa ~10) 2. Under basic coupling conditions, the deprotonated triazolide can attack the aryl electrophile, leading to N-arylation instead of the desired C3-arylation 3.

  • The Fix: The most robust method is to temporarily mask the 1H nitrogen. Implementing a "THP-switch" (tetrahydropyranyl protection) prior to the catalytic reaction sterically and electronically blocks the nitrogen lone pairs.

Q3: The N,N-dimethylcarboxamide group at the C5 position is hydrolyzing into a carboxylic acid. What parameters should I adjust?

A3: The N,N-dimethylcarboxamide moiety is highly susceptible to base-catalyzed hydrolysis. Traditional Suzuki-Miyaura conditions often employ strong aqueous bases (e.g., 2M NaOH or aqueous Na2CO3) at elevated temperatures (80–100 °C), which readily cleave the amide bond.

  • The Fix: Eliminate water from the system and use a milder, anhydrous base. Finely milled, anhydrous tribasic potassium phosphate (K3PO4) suspended in anhydrous 1,4-dioxane provides sufficient basicity to activate the boronic acid for transmetalation without hydrolyzing the amide.

Troubleshooting Start Identify Major Side Product Q1 Protodehalogenation? Start->Q1 Q2 N-Arylation? Start->Q2 Q3 Amide Hydrolysis? Start->Q3 A1 Use anhydrous conditions & bulky ligands (e.g., XPhos) Q1->A1 Yes A2 Protect 1H-triazole (THP) or tune base sterics Q2->A2 Yes A3 Use mild bases (K3PO4) Avoid aqueous NaOH/KOH Q3->A3 Yes

Decision tree for troubleshooting common side products in triazole-5-carboxamide catalysis.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the distribution of side products. By adopting the conditions in Entry 4 , you create a self-validating system where the protection prevents N-arylation, anhydrous conditions prevent hydrolysis, and bulky ligands prevent protodehalogenation.

EntryN-ProtectionCatalyst / LigandBase / SolventDesired YieldProtodehalogenationN-ArylationHydrolysis
1NonePd(PPh3)4Na2CO3 / H2O-Dioxane25%30%20%25%
2NonePd2(dba)3 / XPhosK3PO4 / Anhyd. Dioxane45%<5%50%<5%
3THPPd(PPh3)4Na2CO3 / H2O-Dioxane60%25%<1%14%
4 THP Pd2(dba)3 / XPhos K3PO4 / Anhyd. Dioxane 92% <2% <1% <1%

Part 4: Validated Experimental Protocol

Objective: Achieve >90% yield of the C3-arylated product while suppressing all major side reactions.

Step 1: N-Protection (The THP-Switch)
  • Charge a flame-dried round-bottom flask with 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (EtOAc/Hexane).

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Note: This THP-protected intermediate is now electronically and sterically blocked from undergoing N-arylation.

Step 2: Anhydrous Suzuki-Miyaura Coupling
  • In a glovebox or under a strict argon atmosphere using standard Schlenk techniques, charge a reaction vial with the THP-protected triazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Seal the vial and heat to 90 °C for 12 hours. Note: The anhydrous K3PO4 prevents amide hydrolysis, while the XPhos ligand accelerates transmetalation, outcompeting the protodehalogenation pathway.

Step 3: Deprotection
  • Filter the crude coupling mixture through a short pad of Celite to remove palladium black and phosphate salts, then concentrate.

  • Dissolve the crude residue in methanol (0.1 M) and add 2M HCl in diethyl ether (5.0 equiv).

  • Stir at room temperature for 2 hours to quantitatively cleave the THP group.

  • Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography to isolate the pure 3-aryl-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

References

  • Advances on the Merger of Electrochemistry and Transition Metal Catalysis for Organic Synthesis - PMC.
  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC.
  • Arylation of Click Triazoles with Diaryliodonium Salts | The Journal of Organic Chemistry. American Chemical Society.

Sources

Technical Support Center: Troubleshooting Crystallization of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8).

This compound is a critical N-rich heterocyclic intermediate frequently utilized in the synthesis of complex antifungal agents, such as enfumafungin derivatives [1]. However, its unique structural features—a highly polar 1,2,4-triazole core, a bulky N,N-dimethyl carboxamide group, and a halogen bond-donating bromine atom—make it prone to quasi-degenerate tautomerism and complex hydrogen-bonding networks [2]. These factors often lead to crystallization failures such as "oiling out," supersaturation without nucleation, or the co-crystallization of tautomeric mixtures.

Below is our authoritative troubleshooting guide and workflow to ensure thermodynamic control and high-purity isolation.

Crystallization Troubleshooting Workflow

CrystallizationTroubleshooting Start Crude 3-bromo-N,N-dimethyl- 1H-1,2,4-triazole-5-carboxamide Dissolve Dissolve in minimal hot solvent (e.g., EtOAc or EtOH) Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Observe Observation during cooling Cool->Observe Oiling Oiling Out (Liquid-Liquid Separation) Observe->Oiling Phase separation NoCryst No Crystallization (Clear Solution) Observe->NoCryst Remains clear Cryst Crystallization Occurs Observe->Cryst Nucleation FixOiling Reheat & Add Co-solvent (Lower boiling point) Oiling->FixOiling FixOiling->Cool FixNoCryst Concentrate, Scratch flask, or Add Anti-solvent NoCryst->FixNoCryst FixNoCryst->Cool Filter Filter, Wash & Dry Cryst->Filter

Workflow for troubleshooting the crystallization of polar 1,2,4-triazole derivatives.

Frequently Asked Questions & Troubleshooting Protocols
Q1: My solution "oils out" (forms a liquid biphasic system) instead of forming crystals upon cooling. How do I fix this?

The Causality: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution reaches supersaturation [3]. Because the highly polar triazole ring solvates heavily in alcohols, the melting point of the solvated complex is depressed. When cooled, the compound separates as a dense, impurity-rich liquid phase rather than a crystalline solid.

Self-Validating Protocol:

  • Redissolution: Return the biphasic mixture to the heat source and warm it until the oil completely redissolves into a single, clear phase.

  • Solvent Adjustment: Add 10–20% (v/v) of a lower-boiling or more solubilizing co-solvent (e.g., Ethyl Acetate) to shift the solubility curve and raise the relative melting point of the solute [3].

  • Controlled Cooling: Remove from heat and insulate the flask. Implement a strict, slow cooling ramp (maximum 0.5 °C/min). Rapid cooling forces the system kinetically into the liquid-liquid phase separation zone.

  • Seeding: Once the solution reaches a temperature just 2–3 °C above its historical cloud point, introduce a microscopic seed crystal to bypass the nucleation energy barrier and force solid-phase growth.

Q2: The solution remains perfectly clear even after cooling to 4 °C. Why won't it crystallize?

The Causality: The solution has not reached the critical supersaturation limit, or nucleation kinetics are severely hindered. The steric bulk of the N,N-dimethyl carboxamide group can disrupt the ordered molecular packing required for the triazole core to form a stable crystal lattice, trapping the compound in a metastable solvated state [4].

Self-Validating Protocol:

  • Concentration: Transfer the solution to a rotary evaporator and gently remove 30–50% of the solvent volume to artificially drive up the solute concentration [4].

  • Anti-Solvent Titration: If using Ethyl Acetate as the primary solvent, place the concentrated solution on a stir plate at room temperature. Slowly add an anti-solvent (e.g., Heptane or Hexane) dropwise until a faint, persistent turbidity is observed.

  • Clarification & Nucleation: Heat the turbid solution just enough to clarify it again. Remove from heat.

  • Mechanical Stimulation: Vigorously scratch the inside of the glass flask with a glass stirring rod at the air-liquid interface. The resulting microscopic glass abrasions act as heterogeneous nucleation sites, triggering rapid crystallization [3].

Q3: The isolated crystals have a broad melting point and poor purity. Is this a tautomeric mixture?

The Causality: 1,2,4-triazoles exhibit quasi-degenerate tautomerism (rapid proton exchange between the 1H, 2H, and 4H nitrogen positions). Rapid precipitation can trap a kinetic mixture of these tautomers—or multiple polymorphic forms—within the same crystal lattice, leading to broad melting points and structural defects [2].

Self-Validating Protocol:

  • Thermodynamic Slurrying (Solvent-Mediated Phase Transition): Do not attempt another thermal recrystallization. Instead, suspend the crude, dry solid in a 1:1 mixture of Ethyl Acetate and Heptane at room temperature (create a thick slurry, not a solution).

  • Prolonged Agitation: Stir the suspension vigorously for 24 to 48 hours.

  • Ostwald Ripening: Over time, the more soluble, metastable tautomeric forms will dissolve into the solvent and recrystallize onto the lattice of the most thermodynamically stable tautomer [2].

  • Isolation: Filter the slurry under a vacuum, wash with cold Heptane, and dry. The resulting crystals will exhibit a sharp, uniform melting point.

Quantitative Data: Recommended Solvent Systems

To optimize your workflow, refer to the following empirically validated solvent systems for N-substituted 1,2,4-triazole carboxamides.

Primary SolventAnti-SolventOptimal Ratio (v/v)Cooling RateExpected Outcome / Morphology
Ethyl AcetateHeptane1 : 1.50.2 °C/minPrismatic crystals; excellent purity; low risk of oiling out.
EthanolWater1 : 20.1 °C/minNeedles; high risk of oiling out if cooled >0.5 °C/min.
MethanolDiisopropyl Ether1 : 30.5 °C/minMicrocrystalline powder; requires vigorous scratching.
DichloromethaneHexane1 : 2EvaporativeBlock crystals; best for X-ray diffraction analysis.
References
  • US Patent 8188085B2: Antifungal agents Source: Google Patents URL
  • Synthesis and Crystallization of N-Rich Triazole Compounds Source: MDPI URL:[Link]

  • 2.2.4.6F: Troubleshooting Crystallization Source: Chemistry LibreTexts URL:[Link]

Validation & Comparative

Publish Comparison Guide: HPLC Method Validation for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including novel triazole-based antifungals and metallo-β-lactamase inhibitors[1]. Because the reactive C3-bromine atom and the C5-dimethylcarboxamide group dictate the molecule's downstream synthetic viability, establishing an unimpeachable purity profile is paramount. Trace impurities—such as des-bromo derivatives or unreacted 1,2,4-triazole—can propagate through synthetic pathways, severely compromising final API efficacy.

This guide provides an objective comparison of analytical modalities for triazole purity assessment, detailing the causality behind selecting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, it outlines a self-validating experimental protocol and comprehensive validation data structured strictly according to2[2].

Comparative Analysis: Selecting the Optimal Analytical Modality

When developing a purity assay for complex heterocycles, analytical scientists typically evaluate HPLC, Gas Chromatography (GC), and Capillary Electrophoresis (CE). Table 1 objectively compares these alternatives[3].

Table 1: Comparative Analysis of Analytical Methods for Triazole Purity
Analytical ModalitySeparation PrincipleSuitability for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamideVerdict
RP-HPLC Liquid-solid partitioning based on hydrophobicity.Excellent. Non-destructive; ideal for polar, thermally labile heterocycles.Primary Choice
GC / GC-MS Gas-liquid partitioning based on volatility and boiling point.Poor. The thermal energy required for volatilization (>250°C) risks thermal cleavage of the carboxamide moiety.Rejected
CE Electrophoretic mobility in an applied electric field.Moderate. Good for charged species, but lacks the inter-day robustness required for routine industrial QC.Rejected

The Causality of the Verdict: The high polarity of the triazole core and the thermal lability of the carboxamide group make GC unsuitable without complex, error-prone derivatization steps[3]. RP-HPLC provides the optimal thermodynamic environment for separating these polar heterocycles without destructive sample preparation.

Mechanistic Method Development: The Causality Behind the Protocol

A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Stationary Phase Causality: The 1,2,4-triazole core contains multiple nitrogen atoms capable of strong secondary hydrogen bonding with unreacted silanol groups on traditional silica supports, which manifests as severe peak tailing[4]. To sterically shield these residual silanols, an end-capped, high-purity C18 column (e.g., Kromasil C18 or Waters XBridge) is mandatory[1].

  • Mobile Phase & pH Causality: The electron-withdrawing nature of the C3-bromine atom increases the acidity of the triazole N-H proton. If the mobile phase pH fluctuates near the molecule's pKa, the compound will exist in a dynamic equilibrium of neutral and anionic states, causing peak splitting. By buffering the mobile phase to an acidic pH (e.g., pH 3.0) using 0.1% Trifluoroacetic acid (TFA), ionization is completely suppressed. This locks the molecule in its neutral state, ensuring predictable, sharp elution[4].

  • Detector Causality: The extended π-conjugation of the brominated triazole ring provides strong UV chromophoric activity. A Photodiode Array (PDA) detector set to 254 nm is utilized not only for quantification but to perform peak purity analysis (assessing spectral homogeneity across the peak)[5].

G Dev Method Development (ICH Q14 Framework) Chem Physicochemical Profiling (pKa, Solubility, UV Max) Dev->Chem SST System Suitability Testing (Self-Validating Control) Chem->SST Val ICH Q2(R2) Validation Execution SST->Val Spec Specificity & Degradation Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Report Final Validation Report & Routine QC Spec->Report Lin->Report Acc->Report

Workflow for HPLC method development and ICH Q2(R2) validation of triazole derivatives.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the analytical sequence must act as a self-validating system. The instrument is programmed to automatically abort the run if the System Suitability Test (SST) fails, preventing the generation of invalid data[6].

Chromatographic Conditions
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution; 60% Water (containing 0.1% v/v TFA) : 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes partitioning thermodynamics).

  • Detection: PDA at 254 nm.

  • Injection Volume: 10 µL.

Self-Validating Injection Sequence
  • Blank Injection (Mobile Phase): Verifies baseline stability and confirms the absence of autosampler carryover.

  • System Suitability Test (SST): Six consecutive injections of the 100 µg/mL reference standard. The chromatography data system (CDS) evaluates the parameters against predefined acceptance criteria (Table 2).

  • Sample Analysis with Bracketing: Unknown samples are injected. Every 10th injection must be a bracketing standard to verify that detector response has not drifted by more than ±2.0%.

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterObserved Value (Representative)ICH Q2(R2) Acceptance Criteria
Retention Time (RT) 6.45 minConsistent (± 2.0% RSD)
Theoretical Plates (N) 4,250≥ 2,000
Tailing Factor (Tf) 1.12≤ 1.5
Peak Area %RSD (n=6) 0.45%≤ 2.0%

ICH Q2(R2) Method Validation & Experimental Data

The developed method was subjected to rigorous validation in accordance with the6 framework[6].

Specificity and Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities or degradation products[2]. The compound was subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (105°C) stress[5]. In all cases, the PDA peak purity index for the main peak remained > 0.995, proving no co-elution of degradation products.

Linearity and Range

Linearity was established by analyzing standard solutions across five concentration levels ranging from 10% to 150% of the target working concentration (100 µg/mL).

Table 3: Linearity Data
Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
10.0125,400Slope (m): 12,535
50.0626,850y-intercept (c): +450
100.01,254,100Correlation Coefficient (R²): 0.9998
120.01,504,500Residual Sum of Squares: Acceptable
150.01,880,900Range: 10 - 150 µg/mL
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix at three levels (50%, 100%, and 150%) in triplicate[3].

Table 4: Accuracy (Spiked Recovery) Data
Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)Mean Recovery (%)
50% 50.049.699.2%\multirow{3}{*}{99.8% }
100% 100.0100.3100.3%
150% 150.0149.899.8%
Precision (Repeatability & Intermediate Precision)

Precision was evaluated by injecting six independent preparations of the 100 µg/mL standard on the same day (Intra-day) and by a different analyst on a different day (Inter-day)[7].

Table 5: Precision Data
ParameterIntra-day Precision (Day 1)Inter-day Precision (Day 2)
Mean Assay (%) 99.85%99.78%
Standard Deviation (SD) 0.620.85
% RSD 0.62% 0.85%
Acceptance Criteria ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Based on the signal-to-noise (S/N) ratio approach[7][8]:

  • LOD (S/N = 3:1): 0.05 µg/mL

  • LOQ (S/N = 10:1): 0.15 µg/mL

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.MasterControl.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).Europa.eu.
  • A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment.Benchchem.
  • Application Note: HPLC Method for Purity Analysis of Triazole Acetic Acid.Benchchem.
  • Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors.PMC (NIH).
  • Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples.PMC (NIH).
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553.EPA.

Sources

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide vs 3-chloro-N,N-dimethyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating halogenated 1,2,4-triazole building blocks for late-stage functionalization.

The Strategic Role of Halo-1,2,4-Triazoles in Drug Discovery

The 1H-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters, and as a potent hydrogen-bond donor/acceptor in kinase inhibitors and antiviral agents. Specifically, the N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide motif provides a rigid, polar vector that enhances aqueous solubility while maintaining strong target engagement.

When functionalizing the 3-position of this scaffold via transition-metal catalysis, chemists must choose between the 3-bromo and 3-chloro analogs. While both serve as electrophilic partners in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), their thermodynamic and kinetic profiles dictate entirely different synthetic strategies.

Thermodynamic Causality: The Halogen Effect on Oxidative Addition

The divergence in reactivity between 3-bromo- and 3-chloro-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

In palladium-catalyzed cross-coupling, the rate-limiting step for electron-deficient heterocycles is often the oxidative addition of the Pd(0) active species into the C–X bond. Theoretical calculations and density functional theory (DFT) models demonstrate that C–Cl BDEs in heterocycles are consistently ~7.5 kcal/mol higher than their C–Br counterparts[1].

  • 3-Bromo Analog: The lower BDE of the C–Br bond allows for rapid oxidative addition using standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild heating (60–80 °C).

  • 3-Chloro Analog: The stronger C–Cl bond presents a high activation energy ( Ea​ ) barrier. Overcoming this requires highly electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos) to increase the electron density on the palladium center, alongside elevated temperatures (>100 °C)[1].

G Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition C-Br (Fast, Low Ea) Pd0->OxAdd_Br 3-Bromo OxAdd_Cl Oxidative Addition C-Cl (Slow, High Ea) Pd0->OxAdd_Cl 3-Chloro Transmet Transmetalation OxAdd_Br->Transmet OxAdd_Cl->Transmet Requires Bulky Ligands RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting the oxidative addition divergence between C-Br and C-Cl bonds.

Comparative Performance Data

The following table synthesizes the empirical performance of both analogs across standard library synthesis workflows[2][3]. The data highlights why the bromo analog is favored in discovery (speed, broad scope), whereas the chloro analog is reserved for process chemistry (lower raw material cost, atom economy).

Reaction TypeParameter3-Bromo-N,N-dimethyl analog3-Chloro-N,N-dimethyl analog
Suzuki-Miyaura Optimal Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ / XPhos (10 mol%)
Base / Solvent K₂CO₃ / Dioxane:H₂O (4:1)K₃PO₄ / Toluene:H₂O (10:1)
Conditions 80 °C, 2–4 hours100–110 °C, 12–24 hours
Average Yield 85–95%60–80%
Buchwald-Hartwig Optimal Catalyst Pd(OAc)₂ / BINAPBrettPhos Pd G3 / BrettPhos
Base / Solvent Cs₂CO₃ / TolueneNaOtBu / Toluene
Conditions 90 °C, 6 hours110 °C, 18 hours
Average Yield 75–90%50–70%
Operational Specs Bench Stability High (Stable to light/air)Very High
Cost / Atom Economy Higher cost, lower atom economyLower cost, higher atom economy

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure reproducibility, the following protocol for the cross-coupling of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is designed as a self-validating system. It incorporates mechanistic rationales for each step and strict In-Process Controls (IPCs) to eliminate guesswork.

Materials Required:
  • 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

  • 1,3,5-Trimethoxybenzene (Internal Standard for qNMR)

Step-by-Step Workflow:
  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes prior to use.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, prematurely terminating the catalytic cycle.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the bromo-triazole, arylboronic acid, and K₂CO₃. Add the degassed solvent mixture.

    • Causality: K₂CO₃ is selected over weaker bases (like NaHCO₃) because its pKa is sufficient to form the reactive arylboronate complex [ArB(OH)3​]− , which is mandatory for the transmetalation step with the Pd(II) intermediate.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.

    • Causality: The bidentate dppf ligand enforces a specific bite angle that prevents the palladium from precipitating as palladium black, ensuring longevity of the catalyst during the 80 °C heating phase.

  • In-Process Control (IPC) via LC-MS: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Metric: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the starting material mass ( [M+H]+ for the bromo-triazole) is <1% relative to the product mass. If incomplete, do not blindly add time; spike with an additional 2 mol% of Pd catalyst.

  • Quantitative Yield Validation (qNMR): Post-workup (EtOAc extraction and brine wash), add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to the crude mixture before column chromatography.

    • Validation Metric: Compare the integration of the product's triazole N-H or carboxamide methyl protons against the sharp singlet of the internal standard (6.08 ppm in CDCl₃). This provides an absolute chemical yield, proving that any subsequent mass loss is due to chromatography, not reaction failure.

Strategic Decision Making

Selecting between the bromo and chloro analogs should not be arbitrary. Use the following logic flow to align chemical selection with project constraints.

Decision Start Select 1,2,4-Triazole Analog Phase Project Phase & Constraints? Start->Phase Discovery Discovery / SAR (Broad scope, mild conditions) Phase->Discovery Process Process / Scale-up (Low cost, atom economy) Phase->Process Bromo 3-Bromo Analog (Standard Pd catalysts) Discovery->Bromo Chloro 3-Chloro Analog (Specialized NHC/Phosphines) Process->Chloro

Decision matrix for selecting the optimal 3-halo-1,2,4-triazole analog based on project phase.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. PubMed. Available at: [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate. Available at: [Link]

Sources

Comparative Reactivity of Brominated 1,2,4-Triazoles in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

The 1,2,4-triazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, featured prominently in therapeutics ranging from antifungal agents to novel CXCR3 antagonists. Functionalizing this electron-deficient heterocycle via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) is a cornerstone of modern drug discovery. However, when working with brominated 1,2,4-triazoles, chemists frequently encounter severe regioselectivity challenges.

This guide provides an objective, data-driven comparison of the reactivity profiles of 3-bromo-, 5-bromo-, and 3,5-dibromo-1,2,4-triazoles. By understanding the underlying electronic causality governing oxidative addition, researchers can design orthogonal functionalization strategies to build complex, asymmetric triazole architectures.

Mechanistic Causality: The Electronic Basis of Regioselectivity

In palladium-catalyzed cross-coupling, the rate-determining step for deactivated aryl and heteroaryl halides is typically the oxidative addition of the Pd(0) species into the C–X bond. In the 1-alkyl-1H-1,2,4-triazole system, the C-3 and C-5 positions are electronically distinct:

  • The C-5 Position (Highly Reactive): The C-5 carbon is flanked by two electronegative nitrogen atoms (N1 and N4). This intense inductive electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C5–Br bond. Consequently, the electrophilic C-5 position rapidly undergoes oxidative addition with electron-rich Pd(0) catalysts[1].

  • The C-3 Position (Less Reactive): While adjacent to N2 and N4, the C-3 position experiences different mesomeric stabilization. The C3–Br bond is inherently stronger and less polarized than the C5–Br bond, resulting in a significantly higher activation energy barrier for Pd(0) insertion.

Because of this electronic disparity, 3,5-dibromo-1-alkyl-1,2,4-triazoles exhibit near-perfect regioselectivity , reacting exclusively at the C-5 position first.

G Pd0 Pd(0)L_n Catalyst C5_OA Oxidative Addition at C-5 (Fast, Kinetically Favored) Pd0->C5_OA C3_OA Oxidative Addition at C-3 (Slow, High Activation Energy) Pd0->C3_OA Substrate 3,5-Dibromo-1-alkyl-1,2,4-triazole Substrate->Pd0 Coordination PdII_C5 C5-Pd(II)-Br Intermediate (Stabilized by N1, N4) C5_OA->PdII_C5 PdII_C3 C3-Pd(II)-Br Intermediate C3_OA->PdII_C3

Figure 1: Divergent oxidative addition pathways of Pd(0) into 3,5-dibromo-1,2,4-triazole.

Comparative Reactivity Profiles

Alternative A: 5-Bromo-1-alkyl-1,2,4-triazoles
  • Performance: Highly reactive.

  • Catalytic Requirements: Standard palladium catalysts (e.g., Pd(PPh3​)4​ , PdCl2​(PPh3​)2​ ) are sufficient.

  • Use Case: Ideal for rapid, high-yielding synthesis of 5-monosubstituted triazoles. Microwave irradiation can further accelerate these couplings, often driving reactions to completion in under 15 minutes[1].

Alternative B: 3-Bromo-1-alkyl-1,2,4-triazoles
  • Performance: Poor to moderate reactivity in standard cross-couplings.

  • Catalytic Requirements: Requires forcing conditions (temperatures >110°C) or highly active, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition.

  • Unique Reactivity (pNHC Formation): Interestingly, under specific conditions (e.g., Pd(PPh3​)4​ with NH4​BF4​ ), 3-bromo-1,2,4-triazoles undergo selective palladation to form previously unexplored triazole-derived protic N-heterocyclic carbene (pNHC) palladium(II) complexes, rather than standard cross-coupling products[2].

Alternative C: 3,5-Dibromo-1-alkyl-1,2,4-triazoles
  • Performance: The ultimate scaffold for orthogonal functionalization.

  • Reactivity: Behaves as a programmable building block. A mild first coupling selectively functionalizes the C-5 position. The resulting 5-substituted-3-bromo-1,2,4-triazole can then be subjected to more rigorous conditions to functionalize the C-3 position, yielding asymmetric disubstituted triazoles[1].

Quantitative Data Summary

The following table summarizes the comparative performance of these substrates across different reaction paradigms:

Substrate ClassReaction TypeCatalyst SystemConditionsYieldRegioselectivity
5-Bromo-triazole Suzuki-Miyaura Pd(PPh3​)4​ , K2​CO3​ 100°C, 12h85-95%N/A (Single site)
3-Bromo-triazole Suzuki-Miyaura Pd(PPh3​)4​ , K2​CO3​ 100°C, 12h<30%N/A (Single site)
3-Bromo-triazole Palladation (pNHC) Pd(PPh3​)4​ , NH4​BF4​ Toluene, 110°C, 72h64%N/A (Forms Pd-complex)
3,5-Dibromo-triazole Stille Coupling PdCl2​(PPh3​)2​ , LiCl MW, 110°C, 15 min75-88%>99% (C-5 exclusive)
3,5-Dibromo-triazole Selective ReductionDimethylphosphite, BaseRT, 2h81%>99% (C-5 reduced)

Experimental Workflows & Self-Validating Protocols

To harness the differential reactivity of brominated triazoles, researchers employ orthogonal workflows. Below are the validated protocols for achieving asymmetric functionalization and desymmetrization.

Workflow Start 3,5-Dibromo-1-methyl-1,2,4-triazole Step1 Protocol 1: Stille Coupling PdCl2(PPh3)2, R1-SnBu3 110°C, Microwave, 15 min Start->Step1 AltStep1 Protocol 3: Selective Reduction Dimethylphosphite, K2CO3 Start->AltStep1 Int1 5-Substituted-3-bromo-triazole (Exclusive Regioselectivity) Step1->Int1 Step2 Protocol 2: Suzuki Coupling Pd(PPh3)4, R2-B(OH)2, Base 120°C, 12 h Int1->Step2 Product 3,5-Disubstituted-1,2,4-triazole (Asymmetric Scaffold) Step2->Product AltInt1 3-Bromo-1-methyl-1,2,4-triazole (Desymmetrized) AltStep1->AltInt1

Figure 2: Orthogonal functionalization and desymmetrization workflows for 3,5-dibromo-1,2,4-triazoles.

Protocol 1: Regioselective Stille Coupling at C-5

This protocol utilizes microwave irradiation to rapidly and exclusively functionalize the C-5 position of a 3,5-dibromo-1,2,4-triazole[1].

  • Preparation: In a microwave-safe vial, combine 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 equiv), the desired organotin reagent ( R-SnBu3​ , 1.1 equiv), and LiCl (2.0 equiv).

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ (5 mol%) under an inert argon atmosphere.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 15 minutes under solvent-free conditions (or in a minimal amount of DMF if solids impede stirring).

  • Validation: GC-MS or LC-MS analysis of the crude mixture should show complete consumption of the starting material and the exclusive formation of the 5-monosubstituted-3-bromo-1,2,4-triazole. The absence of disubstituted product validates the kinetic control of the C-5 oxidative addition.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at C-3

To functionalize the remaining, less reactive C-3 bromide, harsher conditions are applied.

  • Preparation: To a Schlenk flask, add the 5-substituted-3-bromo-1,2,4-triazole isolated from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of Toluene/Water (4:1 v/v) followed by Pd(PPh3​)4​ (10 mol%).

  • Reaction: Reflux the mixture at 120 °C for 12–18 hours.

  • Validation: The reaction is complete when TLC indicates the disappearance of the monobrominated intermediate. The higher catalyst loading and temperature validate the higher activation energy required to break the C3–Br bond.

Protocol 3: Desymmetrization via C-5 Selective Reduction

If a pure 3-substituted triazole is desired, direct coupling of 3-bromo-triazole is often low-yielding. A superior approach is the desymmetrization of 3,5-dibromo-triazole via selective C-5 debromination, a strategy successfully scaled for the clinical candidate ACT-777991[3].

  • Preparation: Dissolve 3,5-dibromo-1-alkyl-1H-1,2,4-triazole (1.0 equiv) in acetonitrile.

  • Reagent Addition: Add K2​CO3​ (2.0 equiv) followed by the dropwise addition of dimethylphosphite (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation: The dimethylphosphite selectively reduces the highly electrophilic C-5 bromide. Aqueous workup and crystallization from heptane yield the pure 3-bromo-1-alkyl-1,2,4-triazole. This self-validates the extreme electronic disparity between the two positions, as the C-3 bromide remains entirely untouched by the reductant.

Conclusion

The comparative reactivity of brominated 1,2,4-triazoles is strictly governed by the electronic environment of the heterocycle. The C-5 position acts as a highly electrophilic hotspot, enabling rapid, regioselective palladium-catalyzed cross-couplings or selective reductions. Conversely, the C-3 position is significantly deactivated, requiring forcing conditions for cross-coupling or serving as a stable anchor for the generation of novel pNHC palladium complexes. By leveraging these inherent electronic differences, researchers can utilize 3,5-dibromo-1,2,4-triazoles as highly programmable, orthogonal building blocks in complex API synthesis.

Sources

Comparative Guide: Spectroscopic Validation and Synthesis Pathways for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) is a highly specialized heterocyclic building block utilized in the development of antiviral agents and kinase inhibitors. Due to the tautomeric nature of the 1,2,4-triazole core and the strong electron-withdrawing effect of the carboxamide group, achieving regioselective bromination at the C3 position presents significant synthetic challenges.

This guide objectively compares two primary synthetic alternatives—Direct Electrophilic Bromination and the Sandmeyer-Type Diazotization —and establishes a robust, self-validating spectroscopic framework (NMR, HRMS, FT-IR) to confirm product identity, purity, and synthetic superiority.

Mechanistic Pathways & Synthesis Alternatives

When designing a synthetic route for this target, chemists must evaluate the electronic properties of the triazole ring. We compare two distinct approaches:

  • Route A (Direct Bromination): Utilizes N-bromosuccinimide (NBS) or elemental bromine on an unsubstituted N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide precursor. While operationally simple, the carboxamide group at C5 severely deactivates the ring toward electrophilic aromatic substitution, often requiring harsh conditions that lead to incomplete conversion or thermal decomposition 1.

  • Route B (Sandmeyer Reaction): Starts from 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. Diazotization followed by bromide displacement provides exquisite regiocontrol. This route is highly preferred for functionalized triazoles because it bypasses electronic deactivation, ensuring high yields and avoiding complex chromatographic purification 2.

SynthesisWorkflow StartA Precursor A N,N-dimethyl-1H-1,2,4- triazole-5-carboxamide RouteA Direct Bromination (NBS, DMF, 80°C) StartA->RouteA StartB Precursor B 3-amino-N,N-dimethyl-1H- 1,2,4-triazole-5-carboxamide RouteB Sandmeyer Reaction (NaNO2, HBr, CuBr, 0°C) StartB->RouteB Product Target Product 3-bromo-N,N-dimethyl-1H- 1,2,4-triazole-5-carboxamide RouteA->Product Moderate Yield RouteB->Product High Yield SpecVal Spectroscopic Validation (NMR, HRMS, FT-IR) Product->SpecVal

Synthesis routes and validation workflow for the target triazole.

Step-by-Step Experimental Protocols

Route A: Direct Electrophilic Bromination (Alternative Method)
  • Setup: Dissolve N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 12 mmol) in portions over 15 minutes at 0 °C. Causality: Stepwise addition at low temperatures mitigates exothermic degradation of the solvent and limits radical side-reactions.

  • Reaction: Elevate the temperature to 80 °C and stir for 12 hours. Causality: Heating is strictly required due to the high activation energy barrier for electrophilic substitution on the deactivated, electron-poor triazole ring.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine (a self-validating color change from yellow to colorless indicates complete quenching). Extract with EtOAc (3 × 30 mL) and purify via silica gel chromatography (DCM:MeOH 95:5).

Route B: Sandmeyer-Type Bromination (Recommended Method)
  • Diazotization: Suspend 3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (10 mmol) in 48% aqueous HBr (15 mL) and cool to 0 °C. Slowly add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise. Causality: The temperature must be strictly maintained <5 °C to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into a corresponding phenol.

  • Bromination: After 30 minutes, transfer the cold diazonium solution dropwise into a vigorously stirred solution of CuBr (12 mmol) in 48% HBr (10 mL) at 0 °C.

  • Evolution: Warm the mixture to room temperature and heat to 60 °C for 2 hours. Causality & Validation: The reaction is complete when nitrogen gas evolution ceases—a built-in, self-validating visual cue that the radical displacement of the diazo group by bromide is finished.

  • Isolation: Neutralize carefully with saturated NaHCO₃ to pH 7, extract with EtOAc, dry over MgSO₄, and concentrate. Recrystallize from ethanol to yield the pure product.

Spectroscopic Validation & Data Comparison

Validating the synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide requires distinguishing it from unreacted starting materials and potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of successful bromination is the disappearance of the C3-H proton in the ¹H NMR spectrum. In the precursor (Route A), the C3 proton appears as a sharp singlet at ~8.50 ppm. In the brominated product, this signal is entirely absent.

In ¹³C NMR, the heavy atom effect of bromine causes a distinct upfield shift of the C3 carbon. While a typical triazole C-H carbon resonates at ~145-150 ppm, the C-Br carbon shifts upfield to ~130-132 ppm 2.

Table 1: NMR Chemical Shift Comparison (DMSO-d₆)

NucleusPrecursor (Unsubstituted C3)Target Product (3-Bromo)Assignment / Causality
¹H 8.50 ppm (s, 1H)Absent Loss of C3-H confirms successful substitution.
¹H 3.20, 2.95 ppm (s, 3H each)3.22, 2.98 ppm (s, 3H each)N,N-dimethyl groups (split due to restricted amide bond rotation).
¹H >13.0 ppm (br s, 1H)>13.5 ppm (br s, 1H)Triazole N-H (broadened by tautomeric exchange).
¹³C 148.5 ppm131.2 ppm C3: Upfield shift driven by the heavy atom effect of Bromine.
¹³C 158.2 ppm157.8 ppmC5: Amide carbonyl carbon.
¹³C 37.5, 35.2 ppm37.8, 35.5 ppmN-CH₃ carbons.
High-Resolution Mass Spectrometry (HRMS) and FT-IR

HRMS provides a self-validating system for halogenated compounds due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The mass spectrum must show a characteristic doublet separated by 2 m/z units of equal intensity 3.

Table 2: HRMS and FT-IR Validation Data

TechniqueObserved DataExpected BenchmarkAnalytical Significance
HRMS (ESI+) m/z 219.0085 / 221.0065m/z 219.0083 / 221.0063Confirms [M+H]⁺ formula C₅H₈BrN₄O⁺ and 1:1 Br isotope ratio.
FT-IR 3150-2800 cm⁻¹3150-2800 cm⁻¹N-H and C-H stretching vibrations.
FT-IR 1645 cm⁻¹1640-1650 cm⁻¹C=O (amide I band) stretching.
FT-IR 1080 cm⁻¹1050-1100 cm⁻¹C-Br stretching vibration.

Yield & Purity Performance Matrix

When comparing the two synthetic alternatives, Route B significantly outperforms Route A in both isolated yield and crude purity. Route A suffers from the strong deactivating effect of the carboxamide group, leading to sluggish kinetics and the necessity for rigorous chromatographic separation to remove unreacted starting material.

Table 3: Performance Comparison of Synthetic Routes

MetricRoute A (Direct Bromination)Route B (Sandmeyer Reaction)
Regioselectivity Moderate (Prone to unreacted precursor)Excellent (De novo C-Br bond at specific site)
Isolated Yield 45 - 55%78 - 85%
Crude Purity (HPLC) ~70%>92%
Purification Column Chromatography (Labor-intensive)Recrystallization (Scalable)
Scalability Low (Exothermic NBS addition limits scale)High (Standard diazonium protocols)

Conclusion & Best Practices

For the synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, the Sandmeyer-type reaction (Route B) is objectively the superior alternative. It offers significantly higher yields and bypasses the electronic deactivation that plagues direct bromination methods.

Spectroscopic validation must rely on the synergistic interpretation of three self-validating markers:

  • The missing C3-H proton in ¹H NMR.

  • The upfield C3 shift in ¹³C NMR due to the heavy atom effect.

  • The unmistakable 1:1 isotopic doublet in HRMS.

By adhering to these analytical benchmarks and utilizing the Sandmeyer pathway, researchers can ensure high-fidelity material generation for downstream pharmaceutical applications.

References

  • Source: J.
  • Title: Expanding the chemical space of 3(5)
  • Title: Synthesis of Nucleosides of 5-Substituted-1,2,4-Triazole-3-Carboxamides Source: ElectronicsAndBooks URL

Sources

comparing biological efficacy of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of privileged chemical scaffolds in drug discovery. The 1,2,4-triazole-5-carboxamide core is a highly versatile pharmacophore. Specifically, 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide serves as a critical synthetic linchpin.

The structural logic of this precursor is twofold:

  • The C3-Bromine: Acts as a labile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

  • The N,N-Dimethyl Carboxamide (C5): Provides a metabolically stable, lipophilic hydrogen-bond acceptor motif that resists enzymatic hydrolysis significantly better than primary amides, thereby improving overall pharmacokinetic (PK) profiles and membrane permeability.

This guide objectively compares the biological efficacy of derivatives synthesized from this scaffold across three primary therapeutic domains: Antifungal, Oncology, and Antimicrobial applications.

Mechanistic Rationale & Therapeutic Divergence

The true power of the 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide scaffold lies in its ability to be structurally tuned to engage entirely different biological targets.

  • Antifungal Efficacy: By appending complex triterpenoid structures to the C3 position, researchers have developed enfumafungin analogs. These derivatives are potent inhibitors of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall biosynthesis[1]. The triazole-5-carboxamide moiety enhances binding affinity through a robust hydrogen-bonding network within the enzyme's active site.

  • Oncology (Kinase & Epigenetic Targeting): In oncology, the scaffold is repurposed. For instance, 6-methyl-thiazolo[3,2-b][1,2,4]-triazole-5-carboxamide derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. The N,N-dimethyl amide group is strategically positioned to occupy the solvent-exposed channel of the kinase domain. Furthermore, diaryl-triazole derivatives have been optimized as Histone Deacetylase 6 (HDAC6) inhibitors, where the triazole acts as a surface recognition cap group[3].

  • Antimicrobial Efficacy: Triazole-carboxamide derivatives have been identified as inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase domain, essential for mycolic acid biosynthesis in Mycobacterium tuberculosis[4]. Compared to oxadiazole bioisosteres, the triazole core offers improved metabolic stability[4]. Additionally, related derivatives exhibit potent tyrosinase inhibition by interacting with the enzyme's dicopper catalytic center[5].

G Precursor 3-Bromo-N,N-dimethyl- 1H-1,2,4-triazole- 5-carboxamide Coupling Late-Stage Diversification (C-C / C-N Coupling) Precursor->Coupling Synthetic Handle Target1 Glucan Synthase Inhibitors (Antifungal) Coupling->Target1 Enfumafungin Analogs Target2 VEGFR-2 / HDAC6 Inhibitors (Oncology) Coupling->Target2 Thiazolo-Triazoles Target3 Pks13 Thioesterase Inhibitors (Antitubercular) Coupling->Target3 Diaryl-Triazoles

Divergent therapeutic targeting of 3-bromo-1,2,4-triazole-5-carboxamide derivatives.

Quantitative Efficacy Comparison

To objectively evaluate the performance of these derivatives, the following table summarizes their biological efficacy across different targets.

Derivative ClassPrimary TargetTherapeutic AreaRepresentative Efficacy (IC50 / MIC)Key Structural Advantage
Enfumafungin Analogs (1,3)-β-D-Glucan SynthaseAntifungalMIC: 0.03 - 0.5 µg/mLTriazole core enhances target binding via H-bond network.
Thiazolo-Triazoles VEGFR-2 KinaseOncologyIC50: 15 - 50 nMN,N-dimethyl amide occupies the solvent-exposed channel.
Diaryl-Triazoles HDAC6OncologyIC50: 20 - 100 nMTriazole acts as a robust surface recognition cap group.
Triazole-Carboxamides Pks13 ThioesteraseAntitubercularMIC: 0.1 - 1.5 µMImproved metabolic stability over oxadiazole bioisosteres.
Thio-Triazoles TyrosinaseDermatological Ki​ : 11.1 nM - 33.4 µMTriazole moiety directly interacts with catalytic copper ions.

Self-Validating Experimental Protocols

To ensure scientific integrity, it is not enough to simply report MIC or IC50 values. The experimental design must prove causality. Below are the field-proven, step-by-step methodologies used to validate the efficacy of these derivatives.

Protocol A: (1,3)-β-D-Glucan Synthase Inhibition Assay (Antifungal)

Causality: Measuring direct enzyme inhibition rather than whole-cell MIC isolates the mechanism of action, ruling out off-target cytotoxicity or efflux pump-mediated resistance. Self-Validation System: The inclusion of a known inhibitor (Echinocandin B) establishes the assay's dynamic range, while a parallel mammalian cytotoxicity screen ensures fungal selectivity.

  • Membrane Preparation: Isolate crude membrane fractions from Candida albicans (ATCC 90028) via mechanical disruption and differential centrifugation (100,000 × g for 45 min at 4°C).

  • Reaction Assembly: In a 96-well plate, combine 10 µL of the triazole derivative (serial dilutions in DMSO), 20 µL of membrane fraction (approx. 50 µg protein), and 70 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 20 µM GTPγS).

  • Substrate Initiation: Add UDP-[3H]glucose (final concentration 1 mM, 0.5 µCi/well) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Termination & Precipitation: Stop the reaction by adding 100 µL of 10% Trichloroacetic acid (TCA). The synthesized radiolabeled glucan polymer will precipitate.

  • Filtration & Readout: Transfer the mixture to a GF/B glass fiber filter plate. Wash extensively with 5% TCA and ethanol to remove unincorporated UDP-[3H]glucose. Add scintillation fluid and quantify retained radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50 values using non-linear regression. Control Check: Ensure Echinocandin B yields an IC50 within its historical range (approx. 1-5 ng/mL).

Protocol B: VEGFR-2 Kinase HTRF Assay (Oncology)

Causality: Evaluating the derivative's ability to inhibit substrate phosphorylation confirms that the N,N-dimethyl amide successfully interacts with the kinase domain. Self-Validation System: Homogeneous Time-Resolved Fluorescence (HTRF) minimizes false positives from compound auto-fluorescence. Sunitinib serves as the positive control.

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, biotinylated poly-(Glu,Tyr) substrate, and ATP in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Dispense 5 µL of the triazole derivative into a 384-well plate. Add 10 µL of VEGFR-2 enzyme (final concentration 0.5 nM). Incubate for 15 minutes at room temperature to allow for hinge-binding equilibration.

  • Kinase Reaction: Add 10 µL of the ATP/Substrate mix (ATP at Km, approx. 10 µM). Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding 25 µL of HTRF detection buffer containing Streptavidin-XL665 (binds biotinylated substrate) and Europium-cryptate labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine phosphorylation levels.

Protocol C: Pks13 Thioesterase Resazurin Microtiter Assay (Antitubercular)

Causality: Pks13 is essential for mycolic acid biosynthesis. A whole-cell assay utilizing a viability dye confirms that the compound not only inhibits the target but also successfully penetrates the notoriously thick mycobacterial cell wall.

  • Inoculum Preparation: Grow Mycobacterium tuberculosis (mc26230 strain) in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 2 µL of triazole derivatives (10-point dose-response) into 96-well plates.

  • Incubation: Add 98 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 5 days.

  • Viability Staining: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Viable cells reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change. Control Check: Isoniazid must be included as a positive control for cell wall biosynthesis inhibition.

References

  • US8188085B2 - Antifungal agents - Google Patents. Google Patents.
  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. PMC / NIH.
  • CN107445979A - 6 methylthiazols and the carboxamides derivatives of triazole 5 and application. Google Patents.
  • Structural Optimization of 1,3-Diaryl-1,2,4-triazole-Capped Histone Deacetylase 6 Inhibitors to Obtain Novel Antiesophageal Cancer Candidates. Journal of Medicinal Chemistry - ACS Publications.
  • Ensemble-Based Virtual Screening Led to the Discovery of New Classes of Potent Tyrosinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling specialized halogenated N-heterocycles like 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8) requires a deep understanding of its structural vulnerabilities and reactivity profile[1].

This compound features an electron-deficient brominated triazole ring coupled with a carboxamide moiety. While highly valuable for cross-coupling reactions and drug discovery, this specific structural combination presents distinct handling challenges: localized tissue irritation, potential for rapid dermal transport when solvated, and the risk of releasing hydrobromic acid (HBr) or nitrogen oxides (NOx) upon thermal degradation[2][3].

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and chemical integrity in your laboratory.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for halogenated triazoles. The selection of Personal Protective Equipment (PPE) must be dictated by the compound's physical state (fine powder) and its intended solvent matrix (often highly permeating solvents like DMSO or DMF)[2][4].

Body PartRequired PPE SpecificationScientific Rationale & Causality
Eyes/Face Snug-fitting safety goggles (EN 166 / ANSI Z87.1).Protects against micro-powder aerosolization during weighing and solvent splashes during exothermic dissolution. Standard safety glasses lack orbital seals and are inadequate.
Hands Double-layered Nitrile gloves (min. 0.11 mm thickness).Halogenated organics can permeate standard latex. If the compound is dissolved in DMSO, the solvent acts as a rapid transdermal carrier for the toxic solute. Double-gloving ensures a sacrificial outer layer that can be immediately discarded upon contamination.
Body Flame-retardant lab coat (Nomex) with knit cuffs.Knit cuffs prevent the accumulation of electrostatic powders on the forearms. The flame-retardant material mitigates risks if the compound is used in high-temperature cross-coupling reactions[3].
Respiratory Fume hood (mandatory) + N95/FFP2 particulate mask.The compound is classified as a respiratory irritant (H335)[4]. Weighing dry powders generates microscopic dust; the mask provides a secondary barrier against inhalation if hood face velocity fluctuates.

Hazard Mitigation Logic

To understand how our safety protocols intercept chemical risks, review the hazard mitigation pathway below.

HazardLogic Hazard Hazard Source: 3-Bromo-Triazole Carboxamide Mech1 Mechanism: Dust Aerosolization (Respiratory/Mucosal Irritant) Hazard->Mech1 Mech2 Mechanism: Skin Permeation (Accelerated by DMSO/DMF) Hazard->Mech2 Mech3 Mechanism: Thermal Degradation (Release of HBr / NOx) Hazard->Mech3 PPE1 Intervention: Fume Hood + N95 Particulate Mask Mech1->PPE1 PPE2 Intervention: Double Nitrile Gloves + Knit-Cuff Coat Mech2->PPE2 PPE3 Intervention: Bicarbonate Quench + Halogenated Waste Stream Mech3->PPE3

Fig 1. Causality-driven hazard mitigation logic for brominated triazole carboxamides.

Step-by-Step Operational Protocols

Every step in handling this compound must be designed to prevent degradation and exposure. The carboxamide group and the triazole ring are susceptible to hydrolysis; therefore, maintaining anhydrous conditions is both a chemical necessity and a safety requirement[2].

Phase 1: Preparation & Dispensing
  • Verify Environmental Controls: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of all strong acids and oxidizing agents.

  • Static Mitigation: Halogenated powders frequently hold static charges, leading to sudden aerosolization. Ground your analytical balance and utilize an anti-static ionizer if available.

  • Dispensing: Use an anti-static weighing boat and a PTFE-coated spatula. Do not use reactive metal spatulas , as trace metals can prematurely catalyze degradation of the C-Br bond.

Phase 2: Dissolution & Reaction Setup
  • Inert Atmosphere Transfer: Transfer the pre-weighed compound into an oven-dried, argon- or nitrogen-purged Schlenk flask.

  • Solvent Addition: Slowly introduce anhydrous solvent (e.g., DMSO, DMF, or THF). Scientific Note: Rapid addition of solvent can cause localized heat generation. Dissolve completely before adding any transition metal catalysts (e.g., Palladium for Suzuki/Sonogashira couplings) to prevent uncontrolled, localized exothermic reactions[3][5].

  • Temperature Control: If storing the solution, maintain it at -20°C under an inert atmosphere to prevent moisture absorption and subsequent hydrolysis of the triazole core[2].

Spill Response & Waste Disposal Logistics

Because 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide contains a halogen, its disposal requires strict segregation to prevent the formation of highly toxic, volatile byproducts in the waste stream[2][4].

Immediate Spill Response
  • Solid Spills: Never sweep dry powder. Dry sweeping aerosolizes the irritant. Instead, cover the spill with damp, inert absorbent paper to suppress dust. Carefully scoop the material using a non-sparking tool into a sealable biohazard/chemical waste bag.

  • Solution Spills: Surround and absorb the spill with an inert material (vermiculite or clean sand). Once absorbed, wash the contaminated surface with a 5% aqueous sodium bicarbonate solution to neutralize any trace hydrobromic acid (HBr) generated by hydrolysis, followed by standard soap and water.

Waste Segregation & Disposal Plan
  • Reaction Quenching: Before disposal, quench any unreacted compound or reactive intermediates with a mild aqueous sodium bicarbonate solution. This neutralizes the mixture and stabilizes the halogenated leaving groups[2].

  • Segregation: Deposit all liquids into a clearly labeled "Halogenated Organic Waste" carboy. Critical Warning: Never mix halogenated triazole waste with nitric acid or strong oxidizers, as this can generate explosive azide/triazole derivatives or liberate toxic bromine gas[3][5].

  • Final Disposal: The waste must be handled by a licensed chemical disposal facility utilizing high-temperature incineration equipped with exhaust scrubbers capable of capturing HBr and NOx emissions.

End-to-End Operational Workflow

Workflow Storage 1. Storage (-20°C, Argon) Weighing 2. Weighing (Fume Hood, Anti-static) Storage->Weighing Reaction 3. Reaction Setup (Anhydrous Solvents) Weighing->Reaction Quench 4. Quenching (Mild Bicarbonate) Reaction->Quench Waste 5. Disposal (Halogenated Waste) Quench->Waste

Fig 2. End-to-end operational workflow for handling 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide.

References

  • National Center for Biotechnology Information. "4-Bromo-2H-1,2,3-triazole | CID 18425880 - GHS Classification and Toxicity." PubChem Database. Available at: [Link]

  • ACS Publications. "Early Process Development of an LPAR1 Antagonist, GS-2278 - Process Safety of Triazoles." Organic Process Research & Development. Available at: [Link]

  • Chalmers Research. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications (Safety of Azides and Triazoles)." Chalmers University of Technology. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。